H-D-Pro-OBzl.HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of H-D-Pro-OBzl.HCl
This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride). The information is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, peptide chemistry, and organic synthesis.
Core Chemical Properties
This compound is the hydrochloride salt of the benzyl ester of D-proline. This compound is a crucial building block in synthetic chemistry, particularly in the construction of peptides and other bioactive molecules.[1] The presence of the benzyl protecting group on the carboxylic acid allows for selective reactions at the secondary amine of the proline ring.
General and Physical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value | Citations |
| Synonyms | D-Pro-OBzl·HCl, (R)-Pyrrolidine-2-carboxylic acid benzyl ester hydrochloride | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 140-150 °C | [1] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Store at 0-8 °C in a cool, dry place | [1] |
Chemical Structure and Identifiers
These identifiers provide unambiguous representation and reference for the molecule in various databases and chemical software.
| Identifier | Value | Citations |
| CAS Number | 53843-90-6 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |
| Molecular Weight | 241.7 g/mol | [1] |
| PubChem ID | 3084256 | [1] |
| MDL Number | MFCD00153458 | [1] |
| InChI Key | NEDMOHHWRPHBAL-GSVOUGTGSA-N | [3] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)OCC2=CC=CC=C2.Cl | [3] |
Optical Properties
The stereochemistry of the molecule is confirmed by its specific optical rotation.
| Property | Value | Citations |
| Optical Rotation | [a]²⁰/D = +44 ± 2º (c=1 in Methanol) | [1] |
| Stereochemistry | D-configuration (R) | [1] |
Applications in Research and Development
This compound is a versatile reagent primarily utilized in the following areas:
-
Peptide Synthesis : It serves as a fundamental building block for introducing D-proline residues into peptide chains.[1] The D-configuration is often incorporated to increase peptide stability against enzymatic degradation and to modulate biological activity. The benzyl ester provides robust protection for the C-terminus during coupling reactions.[4]
-
Pharmaceutical Development : This compound is used in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders or requiring specific conformational constraints that a D-proline residue can provide.[1]
-
Asymmetric Synthesis : It acts as a chiral auxiliary or catalyst in various asymmetric organic reactions.[1]
Experimental Protocols
The following sections detail common experimental procedures involving this compound.
Synthesis of this compound
The synthesis of the proline benzyl ester hydrochloride is typically achieved via Fischer esterification. While the following protocol describes the synthesis of the L-enantiomer, the procedure for the D-enantiomer is analogous, starting with D-proline.
Objective: To synthesize this compound from D-proline and benzyl alcohol.
Materials:
-
D-Proline
-
Benzyl Alcohol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Nitrogen gas supply
-
Reaction flask and standard glassware
Procedure:
-
Under a nitrogen atmosphere, cool benzyl alcohol in a reaction flask to 0 °C using an ice bath.[5]
-
Slowly add thionyl chloride dropwise to the cooled benzyl alcohol.[5]
-
Add D-proline to the mixture while maintaining the temperature at 0 °C and ensuring continuous stirring under nitrogen.[5]
-
Allow the reaction to proceed for 2 hours at 0 °C.[5]
-
Slowly warm the reaction mixture to room temperature and continue stirring for 48 hours.[5]
-
Upon completion, pour the reaction mixture slowly into a larger volume of diethyl ether.[5]
-
Induce crystallization by storing the ether mixture at -20 °C for several days.[5]
-
Collect the resulting white solid precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield this compound.[5]
Protocol for Peptide Coupling
This protocol outlines a general procedure for using this compound in a solution-phase peptide synthesis to form a dipeptide, for example, by coupling with a Boc-protected amino acid (Boc-AA-OH).
Objective: To form a peptide bond between a Boc-protected amino acid and this compound.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)[6]
-
Base: N,N-Diisopropylethylamine (DIPEA)[6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)[6]
-
Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine[6]
Procedure:
-
Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for approximately 20 minutes at room temperature.[6]
-
Activation: In a separate flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool this solution to 0 °C in an ice bath.[6]
-
Add DCC (1.1 equivalents) to the cooled Boc-amino acid solution and stir at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Coupling: Filter the mixture to remove the DCU precipitate. Add the filtrate containing the activated amino acid to the neutralized this compound solution.[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using TLC or HPLC.[6]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Perform successive washes of the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide. Further purification can be achieved via silica gel chromatography.[6]
Visualized Workflows and Pathways
Solution-Phase Peptide Synthesis Workflow
The following diagram illustrates the key steps in a typical solution-phase peptide synthesis (SPPS) cycle using this compound as a starting building block for C-terminal elongation.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Deprotection Strategy
To obtain the final peptide acid, the C-terminal benzyl ester must be removed. This is typically accomplished via catalytic hydrogenation, which cleaves the benzyl group without affecting many other common protecting groups.
Caption: Benzyl Ester Deprotection via Catalytic Hydrogenation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 53843-90-6 CAS MSDS (H-D-PRO-OBZL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. L-Proline benzyl ester hydrochloride | 16652-71-4 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to D-Proline Benzyl Ester Hydrochloride
Executive Summary: D-Proline benzyl ester hydrochloride is a chiral building block of significant importance in modern organic synthesis and pharmaceutical development. As a derivative of the non-proteinogenic D-proline, it offers a strategic advantage in designing peptide-based therapeutics with enhanced stability and unique conformational properties. This document provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic profile, and synthesis. Furthermore, it details its critical applications, particularly in peptide synthesis and the development of chiral catalysts, targeting an audience of researchers, scientists, and drug development professionals.
Chemical Structure and Identification
D-Proline benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of D-proline. The structure consists of a pyrrolidine ring characteristic of proline, with the carboxylic acid functional group protected as a benzyl ester. The stereochemistry at the alpha-carbon is the (R)-configuration. This D-configuration is crucial for its applications in modifying peptide structures to resist enzymatic degradation.
An In-depth Technical Guide to the Synthesis of H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride), a crucial building block in peptide synthesis and pharmaceutical development. This document outlines a common and effective synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the experimental workflow. D-Proline benzyl ester hydrochloride is a versatile compound utilized in the creation of peptide-based drugs and as a chiral catalyst in asymmetric synthesis.[1] Its incorporation into peptide chains can enhance stability and bioactivity.[1]
Experimental Protocols
The synthesis of this compound is most commonly achieved through the esterification of D-Proline with benzyl alcohol using thionyl chloride (SOCl₂). This method is efficient and proceeds through the formation of an acid chloride intermediate, which then reacts with benzyl alcohol.
Protocol: Esterification of D-Proline using Thionyl Chloride
This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.[2]
Materials:
-
D-Proline
-
Benzyl alcohol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., containing calcium chloride)
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous benzyl alcohol (70 mL, 651 mmol).
-
Cooling: Cool the benzyl alcohol to 0°C using an ice bath.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0°C, slowly and dropwise add thionyl chloride (7.0 mL, 91.2 mmol). This step should be performed in a well-ventilated fume hood as the reaction is exothermic and releases HCl gas.
-
Addition of D-Proline: Once the addition of thionyl chloride is complete, add D-Proline (5.0 g, 43.4 mmol) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours under a nitrogen atmosphere.[2]
-
Warming: After 2 hours, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[2]
-
Precipitation: Upon completion of the reaction, slowly pour the reaction mixture into 300 mL of cold, anhydrous diethyl ether with vigorous stirring.[2]
-
Crystallization: Store the mixture at -20°C for 7 days to allow for complete crystallization of the product.[2]
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual benzyl alcohol and other impurities.[2]
-
Drying: Dry the purified this compound under vacuum to yield a white solid.[2]
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of proline benzyl ester hydrochloride based on the described protocol.
| Parameter | Value | Reference |
| Reactants | ||
| D-Proline | 5.0 g (43.4 mmol) | |
| Benzyl Alcohol | 70 mL (651 mmol) | [2] |
| Thionyl Chloride | 7.0 mL (91.2 mmol) | [2] |
| Product | ||
| This compound | 9.88 g (Theoretical) | [2] |
| Yield | 93% | [2] |
| Physical Properties | ||
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.71 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 142.1-144.0 °C | [2] |
| Purity | Typically >95% |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
References
H-D-Pro-OBzl.HCl (CAS: 53843-90-6): A Technical Guide for Drug Development Professionals
Introduction: (R)-(-)-Proline benzyl ester hydrochloride, registered under CAS number 53843-90-6 and commonly referred to as H-D-Pro-OBzl.HCl, is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical research. As a derivative of the amino acid D-proline, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules, most notably peptides and peptidomimetics. Its unique structural features, including the benzyl ester protecting group and the inherent conformational rigidity of the proline ring, make it an invaluable tool for researchers and scientists in the field of drug discovery and development. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its application in peptide synthesis, and its role in the development of bioactive compounds.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The following tables summarize the key quantitative data for this compound, compiled from various suppliers and technical data sheets.
| Identifier | Value |
| CAS Number | 53843-90-6[1][2] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl[1][2] |
| Molecular Weight | 241.71 g/mol [3] |
| Synonyms | D-Proline benzyl ester hydrochloride, (R)-Pyrrolidine-2-carboxylic acid benzyl ester hydrochloride, D-Pro-OBzl·HCl[1] |
| Property | Value |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 140-150 °C[1] |
| Purity (HPLC) | ≥ 98%[1] |
| Optical Rotation [α]²⁰/D | +44 ± 2º (c=1 in Methanol)[1] |
| Solubility | Soluble in methanol |
| Storage Conditions | 0-8 °C[1] |
Core Applications in Research and Development
This compound is primarily utilized as a fundamental component in the synthesis of peptides and other bioactive molecules.[1] The benzyl ester group serves as a convenient protecting group for the carboxylic acid functionality of D-proline, preventing unwanted side reactions during peptide coupling. This strategic protection allows for the sequential addition of amino acids to build a desired peptide chain.
The incorporation of D-proline into peptide sequences is of significant interest in drug design. The unique cyclic structure of proline introduces conformational constraints, which can enhance the metabolic stability and biological activity of the resulting peptide.[1] These proline-containing peptides have shown promise in various therapeutic areas, including the development of treatments for neurological disorders and cancer.[1]
Experimental Protocols: Dipeptide Synthesis
The following section provides a detailed experimental protocol for the solution-phase synthesis of a dipeptide, specifically N-(tert-Butoxycarbonyl)-L-alanyl-D-proline benzyl ester, utilizing this compound. This protocol is a representative example of how this compound is employed in peptide coupling reactions.
Objective: To synthesize N-(tert-Butoxycarbonyl)-L-alanyl-D-proline benzyl ester via a carbodiimide-mediated coupling reaction.
Materials:
-
This compound (CAS: 53843-90-6)
-
N-Boc-L-alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.1 equivalents) dropwise to the solution with stirring.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization.
-
-
Activation of Boc-L-alanine:
-
In a separate flask, dissolve N-Boc-L-alanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the Boc-L-alanine solution.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized H-D-Pro-OBzl solution from step 1 to the activated Boc-L-alanine mixture from step 2 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(tert-Butoxycarbonyl)-L-alanyl-D-proline benzyl ester.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizing the Experimental Workflow
The logical flow of the dipeptide synthesis can be visualized as a workflow diagram. This diagram illustrates the sequential steps from starting materials to the final purified product.
References
An In-depth Technical Guide to the Physical Characteristics of H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride). The information is presented to support research, development, and quality control activities involving this compound.
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | D-Proline benzyl ester hydrochloride | [1][2] |
| Synonyms | H-D-Pro-OBzl·HCl, (R)-Pyrrolidine-2-carboxylic acid benzyl ester hydrochloride | [1] |
| CAS Number | 53843-90-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [5] |
| Molecular Weight | 241.71 g/mol | [2][5] |
| Melting Point | 140-150 °C | [1] |
| 143-145 °C | [2][3] | |
| Appearance | White to off-white powder or crystalline solid | [1][5][6] |
| Solubility | Soluble in Methanol | [3][5] |
| Specific Optical Rotation | [α]²⁰/D = +44 ± 2º (c=1 in MeOH) | [1] |
| [α]²⁰/D = +42.0 to +46.0 deg (c=1, Methanol) | ||
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are based on standard laboratory practices.
2.1. Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[7]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[7]
-
Pack a capillary tube with the powdered sample to a height of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[8][9]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[10]
-
For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, adjust the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
2.2. Solubility Assessment
This protocol provides a qualitative assessment of solubility in various solvents.
-
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
-
Spatula and analytical balance
-
-
Procedure:
-
Weigh approximately 25 mg of this compound and place it into a small test tube.[11]
-
Add 0.75 mL of the chosen solvent (e.g., water, methanol, ethanol, chloroform) to the test tube in portions.[11]
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[12]
-
Visually inspect the solution for the presence of undissolved solid. A compound is considered soluble if it forms a homogeneous solution.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent tested. Given that this compound is a hydrochloride salt, its solubility in polar solvents is expected.
-
2.3. Specific Optical Rotation Measurement
Specific rotation is a fundamental property of chiral molecules like this compound.
-
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm) or other specified light source
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg for a c=1 g/100mL solution) and transfer it to a volumetric flask.
-
Dissolve the sample in the specified solvent (e.g., methanol) and fill the flask to the mark. Ensure the solution is homogeneous.
-
Calibrate the polarimeter by measuring the rotation of the pure solvent in the polarimeter cell. This value should be zeroed.
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed rotation (α). The measurement should be taken at a specified temperature, typically 20 °C.[13]
-
Calculate the specific rotation ([α]) using the following formula:[14] [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[15]
-
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of a new batch of this compound.
Caption: Workflow for the Physical Characterization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-Proline phenylmethyl ester hydrochloride | CAS 53843-90-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. H-D-PRO-OBZL HCL CAS#: 53843-90-6 [m.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. 53843-90-6 CAS MSDS (H-D-PRO-OBZL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS 53843-90-6: benzyl D-prolinate | CymitQuimica [cymitquimica.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. chm.uri.edu [chm.uri.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. Specific rotation - Wikipedia [en.wikipedia.org]
- 14. rudolphresearch.com [rudolphresearch.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Solubility of H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on summarizing the qualitative solubility information, addressing inconsistencies in reported data, and providing a general experimental framework for determining solubility.
Introduction to this compound
This compound, or D-Proline benzyl ester hydrochloride, is a protected amino acid derivative commonly utilized as a building block in peptide synthesis and as a precursor in the development of chiral catalysts.[1][2] Its benzyl ester group serves as a protecting group for the carboxylic acid functionality, which is crucial in synthetic organic chemistry to prevent unwanted side reactions. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.[3][4]
Qualitative Solubility Data
| Solvent | Reported Solubility | Citation(s) |
| Methanol | Soluble | [5][6] |
| Water | Miscible / Slightly Soluble | [3][4][5] |
| Ethanol | Soluble | [3] |
Note on Water Solubility: There are conflicting reports regarding the solubility of this compound in water. Some sources describe it as "miscible,"[2][5] while others state it is "slightly soluble".[3] This discrepancy could arise from differences in experimental conditions (e.g., temperature, pH) or the purity of the compound used. The term "miscible" is typically used for liquids that are completely soluble in each other in all proportions, which might be an imprecise description for a solid solute. It is plausible that this compound is highly soluble in water, leading some to describe it as miscible, while others provide a more conservative "slightly soluble" description in the absence of quantitative data. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of use.
General Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the equilibrium solubility determination by the shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid particles.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Application in Peptide Synthesis: A Workflow Diagram
This compound is a key reagent in solution-phase peptide synthesis. The following diagram illustrates a general workflow for its use in coupling with an N-protected amino acid.
Caption: General workflow for solution-phase peptide coupling using this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, qualitative reports indicate its solubility in polar organic solvents like methanol and ethanol. The conflicting information on its water solubility underscores the importance of experimental verification for any research or development application. The provided general protocol for solubility determination offers a reliable framework for generating such data. The primary utility of this compound as a building block in peptide synthesis is well-established, and the outlined workflow illustrates its role in this critical process for drug discovery and development.
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. valencelabs.co [valencelabs.co]
- 4. guidechem.com [guidechem.com]
- 5. L-Proline benzyl ester hydrochloride CAS#: 16652-71-4 [m.chemicalbook.com]
- 6. 53843-90-6 CAS MSDS (H-D-PRO-OBZL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Pivotal Role of the Benzyl Protecting Group in Proline Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the function and application of the benzyl protecting group in the context of proline esters. Proline, with its unique secondary amine integrated into a pyrrolidine ring, presents distinct challenges and opportunities in synthetic chemistry. The strategic use of protecting groups is paramount, and the benzyl group, in particular, offers a versatile and robust solution for both carboxyl and amino protection of proline. We will explore its role in peptide synthesis, stereoselective transformations, and as a chiral auxiliary, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Benzyl Group as a Carboxyl Protecting Group: Proline Benzyl Ester
The most prevalent application of benzyl protection in proline chemistry is the formation of a proline benzyl ester. This strategy effectively masks the carboxylic acid functionality, which is a critical step in many synthetic sequences, particularly in peptide synthesis.
Core Functions:
-
Prevention of Self-Polymerization: In peptide synthesis, the primary role of the benzyl ester is to protect the carboxyl group of proline, preventing it from reacting with the amino group of another proline molecule, which would lead to undesirable side reactions and oligomerization.[1]
-
Facilitating Peptide Bond Formation: With the C-terminus protected, the secondary amine of the proline ring is free to react with an activated carboxyl group of another N-protected amino acid, allowing for the stepwise elongation of a peptide chain.[1]
-
Improving Solubility and Handling: The benzyl ester increases the hydrophobicity of the proline derivative, enhancing its solubility in common organic solvents used in synthesis.[1][2] The hydrochloride or tosylate salt forms are often stable, crystalline solids that are easy to handle and store.[1][2][3]
-
Orthogonal Deprotection: The benzyl group's key advantage is its removability under mild hydrogenolysis conditions, which are often orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1] This allows for selective deprotection without disturbing other sensitive functionalities in a complex molecule.[1]
The Benzyl Group as an Amine Protecting Group: N-Benzyl Proline Esters
While less common than C-terminal protection in standard peptide synthesis, N-benzylation of proline esters is crucial for other synthetic transformations. The N-benzyl group alters the steric and electronic properties of the proline nitrogen, influencing reactivity and stereoselectivity.[1]
Core Functions:
-
Stereocontrol in Alkylation: The N-protecting group is a critical factor in determining the stereochemical outcome of alkylating proline enolates. For instance, studies have shown that the diastereoselectivity of alkylation reactions is highly dependent on whether an N-Boc or N-benzoyl group is used, with N-benzoyl derivatives often favoring inversion of configuration with benzylic halides.[4] While not always the group of choice, the N-benzyl group similarly influences the facial selectivity of the enolate.
-
Synthesis of Chiral Auxiliaries: N-benzyl proline derivatives are used in the synthesis of chiral catalysts and auxiliaries for various asymmetric reactions.
Role in Stereoselective Synthesis and as a Chiral Auxiliary
Proline benzyl esters are valuable substrates and precursors for generating stereochemically defined molecules.
-
Diastereoselective Reactions: The proline scaffold, when protected, serves as a chiral template. For example, a 5-allyl-substituted L-proline benzyl ester has been used in a highly diastereoselective aldol reaction.[4] The choice of base and the ester group itself can influence the stereochemical outcome. The steric bulk of the ester group, such as a benzyl versus a methyl ester, can play a crucial role in enhancing selectivity.[4]
-
Chiral Auxiliary in Cycloadditions: N-acryloyl-(S)-proline benzyl ester has been employed as a chiral dipolarophile in highly diastereoselective [3+2] cycloaddition reactions with metalated azomethine ylides.[4] Furthermore, proline benzyl ester has been used as a chiral auxiliary in asymmetric Diels-Alder reactions.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures involving benzyl-protected proline esters.
Table 1: Synthesis of Proline Benzyl Ester Derivatives
| Product | Reactants | Method | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| L-Proline Benzyl Ester HCl | L-Proline, Benzyl Alcohol, SOCl₂ | Thionyl Chloride-Mediated Esterification | Benzyl Alcohol | 93% | [7] |
| L-Proline Benzyl Ester Tosylate | L-Proline, Benzyl Alcohol, p-TsOH | Fischer-Speier Esterification | Me-THF | Quantitative | [3] |
| 3-Hydroxyproline Benzyl Esters | N-protected β-aminoaldehydes, Benzyl diazoacetate | Diazoacetate Reaction | Not Specified | 14-77% | [8] |
| (S)-1-benzylpyrrolidine-2-carboxylic acid | L-Proline, Benzyl Chloride, KOH | N-Alkylation | Isopropanol | 60% |[9] |
Table 2: Deprotection of Benzyl Esters
| Substrate | Method | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| General Benzyl Ester | Catalytic Hydrogenolysis | H₂, Pd/C | MeOH, EtOH, or EtOAc | High | [10][11] |
| General Benzyl Ester | Transfer Hydrogenation | Ammonium Formate, Pd/C | Reflux | High | [12] |
| General Benzyl Ester | Acid-Catalyzed Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Substrate Dependent |[12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of L-Proline Benzyl Ester Hydrochloride via Thionyl Chloride Method [7]
-
Setup: Under a nitrogen atmosphere, cool benzyl alcohol (70 mL, 651 mmol) to 0 °C in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Slowly add thionyl chloride (7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.
-
Substrate Addition: Add L-proline (5.0 g, 43.4 mmol) to the mixture.
-
Reaction: Maintain the reaction at 0 °C for 2 hours with continuous stirring. Afterwards, allow the mixture to slowly warm to room temperature and continue stirring for 48 hours.
-
Work-up and Crystallization: Slowly pour the reaction mixture into diethyl ether (300 mL). Store the solution at -20 °C for 7 days to facilitate crystallization.
-
Isolation: Collect the resulting white solid precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield L-proline benzyl ester hydrochloride.
-
Expected Yield: ~93%
-
Characterization: mp 142.1-144.0 °C; ¹H NMR and ¹³C NMR data consistent with the structure.[7]
-
Protocol 2: General Deprotection of a Proline Benzyl Ester via Catalytic Transfer Hydrogenation [12]
-
Setup: Dissolve the proline benzyl ester substrate (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in a single portion.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further if necessary.
Protocol 3: Synthesis of N-Benzyl-L-Proline [9]
-
Setup: Dissolve L-proline (5.00 g, 43.44 mmol) and potassium hydroxide (9.78 g, 174.3 mmol) in isopropanol (50 mL) in a flask and stir at 40 °C until the solution becomes clear.
-
Alkylation: Add benzyl chloride (7.50 mL, 65.2 mmol) to the solution and continue stirring at 40 °C for 6 hours.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it to pH 5-6 with concentrated aqueous hydrochloric acid.
-
Extraction: Add chloroform (30 mL) and stir the biphasic mixture overnight.
-
Isolation: Remove the resulting precipitate by filtration and wash it with chloroform (30 mL). Combine the organic phases and evaporate the solvent under vacuum.
-
Purification: Treat the residue with acetone (30 mL) to precipitate the crude product. Filter the solid and wash with acetone to afford pure (S)-1-benzylpyrrolidine-2-carboxylic acid.
-
Expected Yield: ~60%
-
Conclusion
The benzyl group is an indispensable tool in the chemistry of proline esters. As a C-terminal protecting group, it is foundational to modern peptide synthesis, offering robust protection, enhanced solubility, and mild, orthogonal removal. As an N-terminal protecting group and as part of the ester itself, it plays a significant role in directing the stereochemical outcome of complex asymmetric transformations. The versatility of the benzyl group ensures its continued and widespread use in the synthesis of peptides, pharmaceuticals, and complex molecular architectures where the unique properties of proline are harnessed. A thorough understanding of its application is essential for professionals engaged in synthetic chemistry and drug development.
References
- 1. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 2. valencelabs.co [valencelabs.co]
- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-脯氨酸苄酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties and Synthetic Application of H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Proline benzyl ester hydrochloride (H-D-Pro-OBzl.HCl), a key building block in synthetic peptide chemistry. The document details its physicochemical properties and presents a standard protocol for its application in dipeptide synthesis.
Core Compound Data
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Citations |
| Chemical Name | D-Proline benzyl ester hydrochloride | [1] |
| Synonyms | H-D-Pro-OBzl HCl, D-PYRROLIDINE-2-CARBOXYLIC ACID BENZYL ESTER HCL | [2] |
| CAS Number | 53843-90-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][4][5] |
| Molecular Weight | 241.71 g/mol | [2][4] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | ≥98.0% | [6] |
| Melting Point | 138 to 152°C | [5] |
Note: Data for the L-enantiomer (H-Pro-OBzl.HCl, CAS: 16652-71-4) is often reported and shares the same molecular formula and weight.[7][8]
Application in Peptide Synthesis: A Detailed Protocol
This compound is a proline derivative where the carboxylic acid is protected by a benzyl (Bzl) group, and the amine is present as a hydrochloride salt. It is a fundamental reagent in solution-phase peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy.[4]
The following section details a representative experimental protocol for the synthesis of a protected dipeptide, Boc-Ala-D-Pro-OBzl, through a coupling reaction. This procedure is adapted from established methods for similar peptide syntheses.[4][7]
Experimental Protocol: Synthesis of Boc-Ala-D-Pro-OBzl
This protocol outlines the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with this compound to form the dipeptide Boc-Ala-D-Pro-OBzl.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amine Salt:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amine.[4]
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.[4]
-
Cool this solution to 0 °C.
-
Add DCC (1.1 equivalents) to the Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Stir this activation mixture at 0 °C for 30-45 minutes.
-
-
Peptide Coupling:
-
Filter the activation mixture to remove the precipitated DCU, and add the filtrate directly to the neutralized H-D-Pro-OBzl solution from step 1.[4]
-
Allow the combined reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.[4][7]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4][7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-Ala-D-Pro-OBzl.[4][7]
-
If necessary, purify the crude product further using silica gel column chromatography.
-
Visualized Workflow
The following diagram illustrates the key steps in the solution-phase synthesis of the dipeptide Boc-Ala-D-Pro-OBzl.
Caption: Workflow for the solution-phase synthesis of a protected dipeptide.
References
A Technical Guide to the Storage and Handling of D-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the proper storage, handling, and quality control of D-proline derivatives. Adherence to these protocols is critical for ensuring the chemical integrity, purity, and stability of these compounds, which are vital building blocks in peptide synthesis, pharmaceutical research, and organocatalysis.[1][2]
Chemical Stability and Degradation
The stability of D-proline derivatives is paramount for their successful application. Several environmental factors can compromise their integrity.
-
Moisture and Hygroscopicity : Many amino acid derivatives, including those of D-proline, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to clumping, difficulty in accurate weighing, and potential chemical degradation.[3] Proper storage in airtight containers and desiccated environments is crucial.[3]
-
Temperature : While most derivatives are stable for years when stored at the recommended temperature, elevated temperatures can accelerate degradation.[4] Specific storage temperatures, often refrigerated (2-8°C), are recommended for common derivatives like N-Boc-D-proline and Fmoc-D-proline.[5][6][7]
-
Light : Protection from light is a general recommendation for storing amino acid derivatives to prevent photochemical degradation.[4][8]
-
Oxidizing Agents : D-proline and its derivatives should be stored away from strong oxidizing agents, as these can lead to unwanted chemical reactions.[9]
In biological systems, proline is catabolized to glutamate through enzymatic action.[10] Understanding this natural degradation pathway highlights the inherent chemical liabilities of the pyrrolidine ring structure.
Factors Influencing Stability
The primary factors affecting the stability of D-proline derivatives are interrelated. The following diagram illustrates these logical relationships.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. bachem.com [bachem.com]
- 5. N-Boc-D-プロリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-D-Pro-OH | CAS#:101555-62-8 | Chemsrc [chemsrc.com]
- 7. Boc-D-脯氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. fishersci.com [fishersci.com]
- 10. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Coupling of H-D-Pro-OBzl.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Pro-OBzl.HCl, the hydrochloride salt of D-proline benzyl ester, is a crucial building block in the synthesis of peptides and peptidomimetics.[] Its incorporation into a peptide sequence can induce specific secondary structures and enhance proteolytic stability, making it a valuable component in the design of therapeutic peptides.[] These application notes provide detailed protocols for the coupling of this compound with N-protected amino acids in solution-phase peptide synthesis, a common and versatile method for peptide construction.[2][3] The protocols outlined below utilize widely employed coupling reagents and are designed to achieve high yields and purity.
Data Presentation
The efficiency of peptide coupling reactions is highly dependent on the choice of coupling reagents, additives, and reaction conditions. The following table summarizes representative yields for the coupling of an N-Boc protected amino acid with a proline ester, offering a comparative overview of common coupling methods. While this data is based on the L-enantiomer, it provides a strong indication of expected yields for the D-enantiomer under similar conditions.
| N-Protected Amino Acid | Amine Component | Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC | HOBt | DCM/DMF | Not Specified | 80-90 |
| Boc-L-Pro-OH | Biphenylamine | EDC | HOBt (cat.) | Acetonitrile | 42 h | 75 |
| Boc-L-Pro-OH | Val-NH₂ | DCC | - | DCM | 3 h | 97 |
| Boc-L-Pro-OH | Spirocycle amine | HATU | - | DMF | Not Specified | 85 |
Table adapted from representative data for Boc-L-proline coupling.[4] Yields are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound using two common carbodiimide-based coupling methods.
Protocol 1: Coupling using DCC/HOBt
This protocol describes a classic and effective method for peptide bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[2]
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Ala-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt.
-
Stir the solution at room temperature for 20 minutes.[2]
-
-
Activation of the N-Boc-Amino Acid:
-
In a separate flask, dissolve the N-Boc-Amino Acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[2]
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of DCC (1.1 equivalents) in DMF to the cooled amino acid solution.[2]
-
Stir the mixture at 0 °C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated amino acid solution.
-
Add the filtrate containing the activated amino acid to the neutralized H-D-Pro-OBzl solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[2]
-
Purify the crude product by silica gel column chromatography or recrystallization.[2]
-
Protocol 2: Coupling using EDC/OxymaPure
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive OxymaPure (ethyl cyanohydroxyiminoacetate). This combination is known for its high efficiency and low rates of racemization. The resulting urea byproduct from EDC is water-soluble, simplifying purification.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture
-
Ethyl acetate (EtOAc)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the N-Boc-Amino Acid:
-
In a round-bottom flask, dissolve the N-Boc-Amino Acid (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC.HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
-
Neutralization of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt.
-
Stir for 15 minutes at room temperature.[4]
-
-
Coupling Reaction:
-
Add the neutralized H-D-Pro-OBzl solution to the activated N-Boc-Amino Acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).[4]
-
Visualizations
General Workflow for Peptide Coupling
Caption: General workflow for the solution-phase coupling of an N-protected amino acid with this compound.
Chemical Reaction Pathway for EDC/HOBt Mediated Coupling
Caption: Reaction mechanism for peptide bond formation using EDC and HOBt as an additive.
References
Application Notes and Protocols for H-D-Pro-OBzl.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Pro-OBzl.HCl, or D-Proline benzyl ester hydrochloride, is a key building block in solution-phase peptide synthesis (SPPS). It is particularly valuable for the incorporation of D-proline residues into peptide chains. The D-configuration of the proline can impart unique conformational constraints and increased resistance to enzymatic degradation, which is often desirable in the design of therapeutic peptides and peptidomimetics.[1]
The benzyl ester serves as a robust protecting group for the C-terminal carboxylic acid. This protection is typically employed within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) strategy. In this scheme, the temporary Nα-Boc protecting group is removed under mild acidic conditions, while the more stable benzyl ester requires specific deprotection methods, most commonly catalytic hydrogenation.[2] This orthogonality allows for the selective deprotection and sequential elongation of the peptide chain.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, including coupling and deprotection steps, alongside illustrative quantitative data and a relevant biological signaling pathway for a proline-containing peptide.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | D-Pro-OBzl·HCl, (R)-Pyrrolidine-2-carboxylic acid benzyl ester hydrochloride |
| CAS Number | 53843-90-6 |
| Molecular Formula | C₁₂H₁₅NO₂·HCl |
| Molecular Weight | 241.7 g/mol |
| Appearance | White to off-white powder |
| Optical Rotation | [α]²⁰_D = +44 ± 2º (c=1 in MeOH) |
| Solubility | Soluble in Methanol |
Quantitative Data for a Model Dipeptide Synthesis (Boc-Ala-D-Pro-OBzl)
The following table presents illustrative data for the synthesis of a model dipeptide. Actual results may vary depending on the specific reactants and conditions.
| Step | Product | Starting Materials | Coupling Reagent | Yield (%) | Purity (%) |
| Coupling | Boc-Ala-D-Pro-OBzl | Boc-Ala-OH, this compound | DCC/HOBt | ~85-95 | >95 |
| Deprotection | Boc-Ala-D-Pro-OH | Boc-Ala-D-Pro-OBzl | H₂/Pd-C | >90 | >98 |
Mandatory Visualization
Experimental Workflow for Dipeptide Synthesis
References
Application Notes and Protocols for the Incorporation of D-Proline into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy in drug discovery and peptide engineering. Among these, D-proline stands out for its unique structural and functional contributions. Its constrained cyclic structure introduces significant conformational rigidity into the peptide backbone, while its D-configuration provides steric shielding against enzymatic degradation.[1][2] This results in peptides with enhanced metabolic stability, prolonged in-vivo half-life, and often, improved receptor affinity and selectivity.[1][2] These application notes provide a comprehensive guide to the strategic incorporation of D-proline into peptide sequences, covering synthetic protocols, quantitative data, and the impact on biological signaling pathways.
Strategic Advantages of Incorporating D-Proline
The decision to incorporate D-proline into a peptide sequence is driven by several key objectives in drug design:
-
Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids. The presence of a D-proline residue at or near a cleavage site can significantly hinder or completely block enzymatic activity, thereby increasing the peptide's half-life in biological fluids.[2][3]
-
Conformational Constraint and Receptor Binding: The rigid pyrrolidine ring of D-proline restricts the available conformational space of the peptide backbone, reducing its flexibility.[4] This pre-organization can favor a specific bioactive conformation, leading to a lower entropic penalty upon binding to a biological target and potentially increasing binding affinity and selectivity.[1] D-proline can induce specific secondary structures like β-turns and kinks.[1]
-
Modulation of cis/trans Isomerism: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization is a rate-limiting step in protein folding.[5] The incorporation of D-proline can alter the cis/trans equilibrium, influencing the overall three-dimensional structure and function of the peptide.[5]
Data Presentation: Quantitative Parameters in D-Proline Peptide Synthesis
The following tables summarize key quantitative parameters associated with the solid-phase peptide synthesis (SPPS) of D-proline-containing peptides, comparing the two most common strategies: Boc-SPPS and Fmoc-SPPS.
Table 1: Comparison of Boc and Fmoc Strategies for D-Proline Incorporation [6]
| Parameter | N-Boc-D-proline Strategy | Fmoc-D-proline Strategy |
| α-Amino Protecting Group Lability | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Typical Coupling Efficiency | >99% | >99% |
| Monitoring of Coupling | Isatin or Chloranil test for secondary amines | Isatin or Chloranil test for secondary amines |
| Risk of Diketopiperazine (DKP) Formation | Lower (acidic deprotection) | Higher (basic deprotection facilitates cyclization) |
| Final Cleavage Conditions | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Overall Crude Peptide Yield | 50 - 80% | 50 - 80% |
| Final Purified Peptide Yield | 10 - 30% | 10 - 30% |
Table 2: Typical Synthesis Parameters for D-Proline Incorporation via SPPS [1]
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids (Boc); Wang or Rink Amide resin for C-terminal acids/amides (Fmoc). |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 1 - 4 hours | May require double coupling due to the secondary amine nature of proline. |
| Deprotection Time (Boc) | 20 - 30 minutes | Using 50% TFA in DCM. |
| Deprotection Time (Fmoc) | 20 minutes | Using 20% piperidine in DMF. |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis and characterization of D-proline-containing peptides are provided below.
Protocol 1: N-Boc-D-proline Incorporation using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing D-proline using the Boc/Bzl strategy.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Wash the resin with DCM (3x) and then with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.
2. Boc Deprotection:
- Treat the resin with the deprotection solution for 20-30 minutes with agitation.
- Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual acid.
3. Neutralization:
- Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute) to neutralize the N-terminal ammonium salt.
- Wash the resin with DCM (5x) to remove excess base.
4. Amino Acid Coupling (N-Boc-D-proline):
- In a separate vessel, activate N-Boc-D-proline (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture at room temperature for 1-4 hours.
- Monitor the coupling reaction using the Isatin or Chloranil test. A negative test indicates complete coupling. If the test is positive, perform a recoupling step with freshly activated amino acid.
- After complete coupling, wash the resin with DMF (3x) and DCM (3x).
5. Repeat Cycles:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.
- For cleavage, use a strong acid cocktail such as anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole) or trifluoromethanesulfonic acid (TFMSA). This step should be performed in a specialized apparatus with appropriate safety precautions.
- Precipitate the cleaved peptide in cold diethyl ether, wash with cold ether, and dry under vacuum.
7. Purification and Analysis:
- Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[7][8][9][10]
Protocol 2: Fmoc-D-proline Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing D-proline using the Fmoc/tBu strategy.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF for 30 minutes in a reaction vessel.
- Wash the resin with DMF (3x).
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 20 minutes with agitation.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5x).
3. Amino Acid Coupling (Fmoc-D-proline):
- In a separate vessel, activate Fmoc-D-proline (3-5 equivalents) with a coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) and a base (e.g., DIEA) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture at room temperature for 1-4 hours.
- Monitor the coupling reaction using the Isatin or Chloranil test. Recouple if necessary.
- After complete coupling, wash the resin with DMF (3x) and DCM (3x).
4. Repeat Cycles:
- Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
- After the final coupling step, perform a final Fmoc deprotection (step 2).
- Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether, wash with cold ether, and dry under vacuum.
6. Purification and Analysis:
- Purify the crude peptide using preparative RP-HPLC.
- Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.[7][8][9][10]
Protocol 3: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the conformational effects of D-proline incorporation.
1. Sample Preparation:
- Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
2. NMR Data Acquisition:
- Acquire a series of one- and two-dimensional NMR spectra.
- 1D ¹H NMR: To observe the overall proton spectrum and identify the presence of cis and trans isomers, which will appear as separate sets of signals due to slow exchange on the NMR timescale.[11]
- 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.[11]
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing crucial distance restraints for structure calculation.[11]
3. Data Analysis and Structure Calculation:
- Process the NMR spectra using appropriate software.
- Assign all proton resonances.
- Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
- Use molecular dynamics and modeling software to calculate a family of 3D structures consistent with the experimental NMR data.
Visualizations
Signaling Pathway Modulation
Proline-rich motifs are known to be involved in protein-protein interactions that are crucial for intracellular signaling.[12] The incorporation of D-proline can modulate these interactions. For instance, peptides derived from the proline-rich domain of the tumor suppressor p53 can interact with the transcriptional coactivator p300, influencing its acetyltransferase activity.[12]
Caption: Modulation of the p53 signaling pathway by a D-proline-containing peptide.
Experimental Workflow for Peptide Synthesis and Characterization
The overall process from peptide design to final characterization follows a logical workflow.
Caption: Workflow for D-proline peptide synthesis and characterization.
Logical Relationship of D-Proline's Effects
The incorporation of D-proline has a cascade of effects that ultimately influence the biological activity of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.hsr.it [research.hsr.it]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. search.library.uvic.ca [search.library.uvic.ca]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-D-Pro-OBzl.HCl in Unnatural Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating Unnatural Amino Acids
The synthesis of peptides with unnatural amino acids is a cornerstone of modern drug discovery and chemical biology. Incorporating non-proteinogenic building blocks, such as D-amino acids, into peptide sequences offers a powerful strategy to overcome the inherent limitations of native peptides, including poor metabolic stability and restricted conformational diversity. H-D-Pro-OBzl.HCl, or D-Proline benzyl ester hydrochloride, is a key building block in this endeavor. Its D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the in vivo half-life of the resulting peptide.[1][2] Furthermore, the unique cyclic structure of D-proline introduces significant conformational constraints on the peptide backbone, inducing specific secondary structures like β-turns.[1][3] This can lead to enhanced receptor binding affinity and selectivity, making this compound a valuable tool for designing novel peptide therapeutics with improved pharmacological profiles.[1]
Data Presentation: Quantitative Parameters for D-Proline Incorporation
The successful incorporation of D-proline derivatives into a growing peptide chain is dependent on optimized synthesis parameters. The following table summarizes typical quantitative parameters for the incorporation of a protected D-proline residue in a standard Solid-Phase Peptide Synthesis (SPPS) workflow.
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Dependent on the resin type (e.g., Merrifield, Wang, Rink Amide). |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin substitution level. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution level. |
| Coupling Time | 1 - 4 hours | May require longer coupling times or double coupling due to the secondary amine of proline. |
| Deprotection Time | 20 - 30 minutes | For Fmoc deprotection using 20% piperidine in DMF. |
| Coupling Efficiency (per step) | ~98-99.5% | Monitoring is crucial; specific tests for secondary amines (e.g., isatin or chloranil test) are recommended.[4] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required to obtain the final high-purity peptide. |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the synthesis of a protected dipeptide in solution, coupling an N-terminally protected L-amino acid (e.g., Boc-L-Alanine) to this compound.
Materials:
-
This compound
-
Boc-L-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
-
Activation of Boc-L-Ala-OH:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice-water bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Filter the activated Boc-L-Ala-OH solution to remove the DCU precipitate.
-
Add the filtrate to the neutralized this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-terminal Boc Protection of this compound
This protocol is for the protection of the secondary amine of this compound, preparing it for use in Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir until the solution becomes clear.
-
Add (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-D-Pro-OBzl.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Pro-OH
This protocol outlines the general steps for incorporating Fmoc-D-Pro-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-D-Pro-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Coupling of Fmoc-D-Pro-OH:
-
Pre-activate Fmoc-D-Pro-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the isatin or chloranil test for secondary amines.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Synthesis of Peptidomimetics with H-D-Pro-OBzl.HCl: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of peptidomimetics utilizing D-proline benzyl ester hydrochloride (H-D-Pro-OBzl.HCl). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics. The incorporation of D-amino acids, such as D-proline, is a key strategy to enhance the metabolic stability and conformational rigidity of peptidomimetics, thereby improving their therapeutic potential.
Introduction
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of native peptides as drugs, such as poor metabolic stability and low bioavailability. The use of non-natural amino acids, like D-proline, is a cornerstone of peptidomimetic design. The D-configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. Furthermore, the cyclic nature of the proline residue introduces conformational constraints into the peptide backbone, which can lead to enhanced receptor binding affinity and selectivity.
This compound is a valuable building block for introducing a D-proline residue with a C-terminal benzyl ester protecting group. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and widely used method in solution-phase peptide synthesis, and this document will focus on a representative protocol within this framework.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model dipeptide, Boc-L-Ala-D-Pro-OBzl. The data is compiled from analogous synthetic procedures and serves as a benchmark for expected outcomes.
Table 1: Materials for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | N-terminally protected amino acid |
| This compound | C₁₂H₁₆ClNO₂ | 241.72 | C-terminally protected amino acid |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Base |
| Isobutyl chloroformate | C₅H₉ClO₂ | 136.58 | Activating agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | Solvent |
Table 2: Representative Yield and Purity of Boc-L-Ala-D-Pro-OBzl
| Step | Product | Expected Yield (%) | Expected Purity (by HPLC) |
| Coupling Reaction | Boc-L-Ala-D-Pro-OBzl | 75-85% | >95% |
| Deprotection (Benzyl group) | Boc-L-Ala-D-Pro-OH | 90-98% | >98% |
Table 3: Characterization Data for Boc-L-Ala-D-Pro-OBzl
| Analysis | Expected Results |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 377.2; Observed: m/z ≈ 377.2 |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for Boc, Alanine, D-Proline, and Benzyl protons. |
| HPLC Retention Time | Dependent on column and gradient conditions. |
Experimental Protocols
This section provides a detailed protocol for the solution-phase synthesis of the model dipeptide, Boc-L-Ala-D-Pro-OBzl, using the mixed anhydride method.
Protocol 1: Synthesis of Boc-L-Ala-D-Pro-OBzl
Materials:
-
Boc-L-Ala-OH (1.0 eq)
-
This compound (1.0 eq)
-
N-Methylmorpholine (NMM) (2.0 eq)
-
Isobutyl chloroformate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Chloroform (CHCl₃)
-
Ethyl acetate
-
0.2N Hydrochloric acid
-
5% aqueous Sodium Carbonate (Na₂CO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation of Boc-L-Ala-OH:
-
Dissolve Boc-L-Ala-OH (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -20°C in a dry ice/acetone bath.
-
Add N-methylmorpholine (1.0 eq) and isobutyl chloroformate (1.0 eq).
-
Stir the reaction mixture at -20°C for 5 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in cold anhydrous chloroform.
-
To this solution, add the freshly prepared mixed anhydride from step 1.
-
Add another equivalent of N-methylmorpholine (1.0 eq).
-
Stir the reaction mixture at -20°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitate and evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 0.2N hydrochloric acid, 5% aqueous sodium carbonate, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Boc-L-Ala-D-Pro-OBzl as an oil.[1]
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Protocol 2: Deprotection of the Benzyl Ester
Materials:
-
Boc-L-Ala-D-Pro-OBzl
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Boc-L-Ala-D-Pro-OBzl in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Boc-L-Ala-D-Pro-OH. The product can be crystallized from a suitable solvent system like ethyl acetate.[1]
Experimental and Signaling Pathway Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for the synthesis of Boc-L-Ala-D-Pro-OH.
Application in Cancer Research: Inhibition of MMP-9 Signaling
D-proline-containing peptidomimetics have shown promise as inhibitors of matrix metalloproteinases (MMPs), such as MMP-9, which play a crucial role in cancer cell invasion and metastasis. The following diagram illustrates the signaling pathway of MMP-9 and its inhibition by a D-proline peptidomimetic.
Caption: MMP-9 signaling pathway and its inhibition by a D-proline peptidomimetic.
Application in Neurological Research: Modulation of the Ubiquitin-Proteasome System
Proline-rich peptides can act as allosteric modulators of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation. Dysregulation of the UPS is implicated in various neurodegenerative diseases. The following diagram illustrates the general workflow of the UPS and its potential modulation by proline-rich peptidomimetics.
Caption: The Ubiquitin-Proteasome System and its modulation by proline-rich peptidomimetics.
References
Application Notes and Protocols for Benzyl Ester Deprotection in Proline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a frequently utilized protecting group for the C-terminus of amino acids and peptides in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. Its stability to the mildly acidic conditions used for the removal of the N-terminal Boc group, combined with the availability of robust cleavage methods, makes it a valuable tool in the synthesis of complex peptides. However, the deprotection of benzyl esters in peptides containing proline residues requires careful consideration to mitigate potential side reactions, such as diketopiperazine formation. This document provides detailed application notes, experimental protocols, and comparative data for the most common methods of benzyl ester deprotection in proline-containing peptides.
Deprotection Methods Overview
The selection of a deprotection strategy for benzyl esters depends on the overall peptide sequence, the presence of other protecting groups, and the desired final product. The three primary methods for benzyl ester cleavage are:
-
Catalytic Transfer Hydrogenation: A mild method that employs a hydrogen donor in the presence of a palladium catalyst. It is particularly useful for peptides sensitive to strong acids.[1]
-
Trifluoroacetic Acid (TFA) Cleavage: A common method in Fmoc-based SPPS, but also applicable for the final cleavage of peptides from certain resins in Boc-SPPS, often with scavengers to prevent side reactions.[2]
-
Anhydrous Hydrogen Fluoride (HF) Cleavage: A powerful and widely used method in Boc-SPPS for the simultaneous cleavage of the peptide from the resin and removal of most side-chain protecting groups, including benzyl esters.[3]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes key quantitative data for the different benzyl ester deprotection methods.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid/Cyclohexene/Ammonium Formate | 1-4 hours | >90% | High | Mild conditions; sensitive functional groups may be affected by the catalyst. |
| Trifluoroacetic Acid (TFA) Cleavage | TFA, Scavengers (e.g., TIS, H₂O, EDT) | 1-4 hours | Variable | Variable | Scavengers are crucial to prevent side reactions. Optimization of the scavenger cocktail is often required.[2] |
| Anhydrous Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, Scavengers (e.g., anisole, p-cresol) | 1-2 hours at 0°C | High | High | Requires specialized equipment and stringent safety precautions.[3][4] Effective for simultaneous global deprotection. |
Key Side Reactions in Proline-Containing Peptides
The presence of proline in a peptide sequence can lead to specific side reactions during synthesis and deprotection.
Diketopiperazine (DKP) Formation
DKP formation is a significant side reaction, especially when proline is the second or third residue from the C-terminus. The free N-terminal amine of a di- or tripeptide can intramolecularly attack the ester linkage, leading to the cleavage of a cyclic dipeptide (diketopiperazine) from the resin.[5][6] This is particularly prevalent in Fmoc-SPPS during the piperidine-mediated deprotection of the Fmoc group.[7] In the context of benzyl ester deprotection, if the N-terminal protecting group is removed prior to or concurrently with the C-terminal deprotection, DKP formation can occur.
Mitigation Strategies for DKP Formation:
-
Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can suppress DKP formation.[8]
-
Dipeptide coupling: Introducing the first two amino acids as a pre-formed dipeptide can bypass the susceptible dipeptide-resin intermediate.[8]
-
In situ neutralization protocols: In Boc-SPPS, in situ neutralization after TFA treatment can reduce the time the free amine is available for intramolecular cyclization.[8]
Aspartimide Formation
If the peptide sequence contains an aspartic acid residue, aspartimide formation can occur under both acidic and basic conditions.[9][10] The side-chain carboxyl group, protected as a benzyl ester, can be attacked by the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening. While not specific to proline, it is a common side reaction to be aware of during global deprotection. The use of a cyclohexyl ester instead of a benzyl ester for the aspartic acid side chain has been shown to significantly reduce aspartimide formation.[11]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol describes a general procedure for the deprotection of a C-terminal benzyl ester using catalytic transfer hydrogenation with formic acid as the hydrogen donor.[12]
Materials:
-
Proline-containing peptide with a C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Nitrogen or Argon gas
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the peptide-benzyl ester in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with nitrogen or argon gas.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
To the stirred suspension, add formic acid (2-5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Trifluoroacetic Acid (TFA) Cleavage
This protocol outlines a standard procedure for the cleavage of a peptide from a resin and/or removal of acid-labile protecting groups, including benzyl esters, using a TFA "cocktail".[2]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), deionized water (H₂O), 1,2-ethanedithiol (EDT) - selection depends on the peptide sequence
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail fresh in a fume hood. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like tryptophan or cysteine, a more robust scavenger cocktail such as TFA/TIS/H₂O/EDT (90:2.5:2.5:5 v/v/v/v) may be required.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 volumes of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Anhydrous Hydrogen Fluoride (HF) Cleavage
CAUTION: Anhydrous HF is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.
This protocol provides a general overview of the "low-high" HF cleavage procedure, which is often used to minimize side reactions.[13]
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl sulfide (DMS)
-
p-cresol
-
p-thiocresol (if Trp is present)
-
Cold diethyl ether
Procedure:
Low HF Step (SN2 conditions):
-
Place the peptide-resin and a stir bar in the HF reaction vessel.
-
Add the scavenger mixture (e.g., p-cresol and DMS).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
High HF Step (SN1 conditions):
-
Re-cool the reaction vessel.
-
Distill neat anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Once all HF is removed, transfer the resin and peptide mixture to a fritted funnel.
-
Wash the resin with cold diethyl ether to precipitate the peptide and remove scavengers.
-
Extract the peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).
-
Lyophilize the peptide solution to obtain the crude product.
Visualizations
Caption: General workflow for benzyl ester deprotection of proline-containing peptides.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Mechanism of Aspartimide formation and subsequent rearrangement.
References
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
H-D-Pro-OBzl.HCl in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Pro-OBzl.HCl, the hydrochloride salt of D-proline benzyl ester, is a valuable building block in modern drug discovery. Its incorporation into peptide-based therapeutics offers significant advantages, primarily due to the presence of the D-proline residue. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, confer unique properties to peptides, enhancing their therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptides for drug discovery.
The strategic inclusion of D-proline, facilitated by this compound, can dramatically improve the metabolic stability of peptide drug candidates.[1][2][3] Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and in vivo half-life.[3] Peptides containing D-amino acids, however, are more resistant to these enzymes, leading to prolonged therapeutic effect.[1][4] Furthermore, the rigid, cyclic structure of D-proline introduces significant conformational constraints on the peptide backbone, which can lead to the formation of specific secondary structures.[2] This can result in enhanced receptor binding affinity and selectivity.[2][3]
Key Applications in Drug Discovery
The use of this compound is particularly relevant in the following areas:
-
Enhancing Peptide Stability: The primary application is to increase the resistance of peptide drugs to enzymatic degradation by proteases.[1][3]
-
Modulating Biological Activity: The conformational constraints imposed by D-proline can alter a peptide's three-dimensional structure, potentially leading to improved binding affinity and selectivity for its target receptor.[3][5]
-
Novel Peptide Design: The availability of D-amino acid building blocks like this compound allows for greater diversity in peptide design, enabling the exploration of novel structures with unique biological activities.[5]
-
Development of Protease Inhibitors: Peptides containing D-amino acids can act as inhibitors of enzymes that typically process L-peptides.
-
Proline-Rich Peptide Mimetics: Proline-rich peptides are involved in a variety of biological processes, including signal transduction and protein-protein interactions.[6][7][8] D-proline can be used to create mimetics of these peptides with enhanced stability and potentially altered activity.
Data Presentation
The following tables summarize key quantitative parameters for the incorporation of a D-proline residue using a protected form like this compound in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.
Table 1: Typical Synthesis Parameters for D-Proline Incorporation in Boc-SPPS
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 1 - 4 hours | May require longer coupling times or double coupling due to the secondary amine of proline. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM. |
Data adapted from general Boc-SPPS protocols for proline incorporation.[2]
Table 2: Expected Outcomes in Boc-SPPS
| Parameter | Value | Notes |
| Coupling Efficiency (D-proline) | ~98-99.5% | Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |
Data adapted from general Boc-SPPS protocols.[2]
Experimental Protocols
The following protocols describe the general steps for incorporating this compound into a peptide sequence using Boc-Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Boc-SPPS Workflow for Peptide Synthesis
This protocol outlines the key steps for the synthesis of a peptide on a solid support using the Boc/Bzl protecting group strategy.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield, PAM, MBHA)
-
N-α-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Piperidine (for Fmoc-SPPS, if applicable)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA/thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes.[2]
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 20-30 minutes.[2]
-
Washes: Wash the resin with DCM and DMF to remove excess TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM or DMF.[2]
-
Amino Acid Activation: In a separate vessel, activate the next N-α-Boc protected amino acid (or this compound if it's the first amino acid being coupled to a side-chain) by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours. Monitor the reaction for completion using a suitable test (e.g., Isatin or Chloranil test for the secondary amine of proline).[2]
-
Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail (e.g., HF or TFMSA/TFA/thioanisole).[2]
-
Peptide Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.[2]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Deprotection of the C-terminal Benzyl Ester
This protocol describes the removal of the C-terminal benzyl (Bzl) protecting group from the D-proline residue after the peptide has been synthesized and cleaved from the resin, if the free C-terminus is required.
Method: Catalytic Hydrogenation
Materials:
-
Peptide with C-terminal D-Pro-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in MeOH or THF in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by HPLC or mass spectrometry until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizations
The following diagrams illustrate the general workflows and concepts described in these application notes.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. proline-rich antibacterial peptide: Topics by Science.gov [science.gov]
- 7. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 8. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Peptides Utilizing H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development to enhance metabolic stability, modulate biological activity, and control peptide conformation. H-D-Pro-OBzl.HCl, or D-Proline benzyl ester hydrochloride, is a key building block for introducing D-proline into peptide chains, particularly in large-scale synthesis campaigns. The benzyl ester provides robust protection for the C-terminus, which is crucial for preventing unwanted side reactions during peptide coupling.
This application note provides a detailed protocol for the large-scale solution-phase synthesis of a model dipeptide, Boc-Ala-D-Pro-OBzl, utilizing this compound. Solution-phase peptide synthesis (SPPS) is often the method of choice for the large-scale production of shorter peptides due to its scalability and the ability to purify intermediates, ensuring a high-quality final product.[1][2][3]
Core Principles
In peptide synthesis, the primary function of this compound is to serve as a protected building block for the introduction of a D-proline residue at the C-terminus of a peptide fragment.[4] The benzyl ester group effectively masks the carboxylic acid functionality of the proline.[4] This protection is vital to prevent the amino group of one proline molecule from reacting with the carboxyl group of another, which would lead to undesired self-polymerization.[4]
The synthesis strategy outlined here employs the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection scheme. The α-amino group of the incoming amino acid (Alanine in this case) is temporarily protected by the acid-labile Boc group, while the C-terminus of the D-proline is protected by the more stable benzyl group, which is typically removed by catalytic hydrogenation.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Boc-Ala-D-Pro-OBzl
This protocol details the coupling of Boc-L-Alanine (Boc-Ala-OH) with this compound in a solution-phase approach.
Materials:
-
Boc-Ala-OH
-
This compound[5]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound: In a large, appropriately sized reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) dropwise while stirring to neutralize the hydrochloride salt. Stir the solution for 20 minutes at room temperature.
-
Activation of Boc-Ala-OH: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool this solution to 0°C using an ice-water bath. Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 45 minutes.
-
Coupling Reaction: Filter the mixture containing the activated Boc-Ala-OH to remove the DCU precipitate. Add the filtrate to the neutralized H-D-Pro-OBzl solution. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-Ala-D-Pro-OBzl.[6]
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.
Protocol 2: Deprotection of the Benzyl Ester
This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenation.
Materials:
-
Boc-Ala-D-Pro-OBzl
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Hydrogenation Setup: Dissolve the protected dipeptide, Boc-Ala-D-Pro-OBzl, in methanol or THF in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).[6]
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.[6]
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC until the starting material is consumed.[6] Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, Boc-Ala-D-Pro-OH.
Data Presentation
Table 1: Reagent Quantities for Large-Scale Synthesis of Boc-Ala-D-Pro-OBzl
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (for 1 mole scale) |
| This compound | 241.71 | 1.0 | 241.71 g |
| Boc-Ala-OH | 189.21 | 1.0 | 189.21 g |
| DCC | 206.33 | 1.1 | 226.96 g |
| HOBt | 135.13 | 1.1 | 148.64 g |
| DIPEA | 129.24 | 1.1 | 142.16 g (191.3 mL) |
| Anhydrous DMF | - | - | 2.0 L |
Table 2: Typical Yields and Purity for the Synthesis of Boc-Ala-D-Pro-OBzl
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Coupling | Crude Boc-Ala-D-Pro-OBzl | 90-95 | >85 |
| Purification | Pure Boc-Ala-D-Pro-OBzl | 80-85 | >98 |
| Deprotection | Boc-Ala-D-Pro-OH | 95-99 | >98 |
Visualizations
Caption: Workflow for the synthesis of Boc-Ala-D-Pro-OBzl.
Caption: Benzyl group deprotection via catalytic hydrogenation.
References
Standard Operating Procedure for the Use of H-D-Pro-OBzl.HCl in Peptide Synthesis
Application Note & Protocol
This document provides a detailed standard operating procedure (SOP) for the use of H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride) in solution-phase peptide synthesis. It is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
1. Introduction
This compound is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. The D-proline core introduces a unique conformational rigidity into the peptide backbone, which can be instrumental in designing peptides with specific secondary structures, such as β-turns.[1] The benzyl ester protection of the C-terminus is stable under various coupling conditions and can be selectively removed, typically through catalytic hydrogenation.[1][2] This allows for the stepwise elongation of the peptide chain. The hydrochloride salt form enhances the stability and handling of the compound.[1] This SOP outlines the protocols for the neutralization of the hydrochloride salt, subsequent peptide coupling, and the final deprotection of the benzyl ester.
2. Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 53843-90-6 |
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-151 °C |
3. Experimental Protocols
The following sections detail the procedures for the use of this compound in a typical solution-phase peptide synthesis workflow.
3.1. Protocol 1: Neutralization and Peptide Coupling
This protocol describes the neutralization of the hydrochloride salt of this compound and its subsequent coupling to an N-terminally protected amino acid (e.g., Boc-L-Ala-OH).
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-L-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Table of Reagents and Equivalents:
| Reagent | Equivalents |
| This compound | 1.0 |
| N-protected amino acid | 1.0 - 1.2 |
| Coupling Agent (DCC/EDC) | 1.1 - 1.2 |
| Additive (HOBt/Oxyma) | 1.1 - 1.2 |
| Base (DIPEA/TEA) | 1.1 - 1.2 |
Procedure:
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA or TEA (1.1 eq) dropwise and stir the mixture for 20-30 minutes at 0 °C to neutralize the hydrochloride salt.[3][4]
-
Activation: In a separate flask, dissolve the N-terminally protected amino acid (1.0 eq) and HOBt or Oxyma Pure (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C.[3]
-
Coupling: To the solution from step 2, add the coupling agent (DCC or EDC, 1.1 eq). A white precipitate of dicyclohexylurea (DCU) may form if DCC is used. Stir the activation mixture at 0 °C for 15-30 minutes.[3][5]
-
Reaction: Add the neutralized H-D-Pro-OBzl solution from step 1 to the activated amino acid mixture. Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.[3][5]
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
3.2. Protocol 2: Benzyl Ester Deprotection (Hydrogenolysis)
This protocol describes the removal of the C-terminal benzyl protecting group from the newly synthesized peptide.
Materials:
-
Protected peptide (e.g., Boc-L-Ala-D-Pro-OBzl)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or Ammonium formate
Table of Reagents:
| Reagent | Amount |
| Protected Peptide | 1.0 eq |
| 10% Pd/C | 5-10% by weight of the peptide |
| Solvent (MeOH/THF) | Sufficient to dissolve the peptide |
| Hydrogen Source | H₂ balloon or Ammonium formate (5.0 eq) |
Procedure:
-
Reaction Setup: Dissolve the protected peptide in methanol or THF in a suitable hydrogenation vessel.[2][4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.[2][4]
-
Hydrogenation:
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2][4]
-
Work-up:
4. Visualizations
Diagram 1: Experimental Workflow for Peptide Coupling
Caption: Workflow for the coupling of this compound.
Diagram 2: Experimental Workflow for Benzyl Ester Deprotection
Caption: Workflow for the deprotection of the benzyl ester.
References
Troubleshooting & Optimization
Technical Support Center: Coupling H-D-Pro-OBzl.HCl with Minimal Racemization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization of H-D-Pro-OBzl.HCl during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling this compound?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of Proline) into a mixture of both D- and L-enantiomers. In peptide synthesis, maintaining the precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of the peptide. The incorporation of the incorrect L-proline enantiomer can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.[1][2]
Q2: What are the primary factors that cause racemization of proline derivatives during coupling?
A2: Several factors can contribute to the racemization of proline derivatives. The most significant include:
-
Coupling Reagent and Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), particularly in Dimethylformamide (DMF), is known to significantly increase the rate of proline racemization.[1][3]
-
Base: Strong, non-hindered bases can abstract the alpha-proton of the activated amino acid, leading to racemization.[1][4]
-
Temperature: Elevated temperatures, while often used to speed up reactions, can also accelerate the rate of racemization.[1][5]
-
Solvent: Polar aprotic solvents like DMF can contribute to the formation of intermediates that are prone to racemization.[1][6]
Q3: How can I detect and quantify the extent of racemization in my final peptide?
A3: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This typically involves the following steps:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed back to its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) or a fluorescent/UV-active tag.[1][7]
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.
-
Quantification: The peak areas corresponding to the D- and L-proline enantiomers are integrated to determine the percentage of racemization.[1]
Troubleshooting Guide: High Levels of Racemization Detected
If you have detected unacceptable levels of the L-enantiomer in your peptide containing a D-proline residue, follow this step-by-step troubleshooting guide.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
-
Potential Cause: Use of DIC/HOBt in DMF is a major contributor to proline racemization.[1][3]
-
Recommended Solution:
-
Avoid the DIC/HOBt combination in DMF.
-
Switch to a low-racemization coupling reagent. Uronium/aminium or phosphonium-based reagents are generally preferred.[8][9][10]
-
If a carbodiimide must be used, replace HOBt with an alternative additive such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][10][11]
-
Step 2: Assess the Base Used in the Coupling Step
-
Potential Cause: Strong, non-hindered bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) can increase the rate of racemization.[1][9]
-
Recommended Solution:
Step 3: Control the Reaction Temperature
-
Potential Cause: Elevated temperatures used to drive the coupling reaction to completion can accelerate racemization.[1][5]
-
Recommended Solution:
Step 4: Re-evaluate Your Choice of Solvent
-
Potential Cause: The polarity of DMF can facilitate the formation of racemization-prone intermediates, especially with the DIC/HOBt combination.[1]
-
Recommended Solution:
Quantitative Data on Coupling Reagent Performance
The following table summarizes illustrative data on the impact of different coupling reagents and additives on the extent of racemization of proline derivatives. Actual results may vary based on specific reaction conditions.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| Z-Phe-Val-OH | DIC/HOBt | DIEA | DMF | 25 | ~5-10% |
| Z-Phe-Val-OH | DCC/HOBt | DIEA | DCM | 25 | <1% |
| Z-Phe-Val-OH | HBTU | DIEA | DMF | 25 | ~1-2% |
| Z-Phe-Val-OH | HATU | DIEA | DMF | 25 | <0.5% |
| Z-Phe-Val-OH | PyBOP | DIEA | DMF | 25 | ~1-3% |
Data is illustrative and based on typical values reported in the literature for racemization-prone couplings.[7][12]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HCTU
This protocol provides a method to minimize racemization by using a low-racemization coupling reagent in a suitable solvent.
-
Resin Preparation (for Solid-Phase Peptide Synthesis): a. Swell the resin (e.g., Rink amide resin) in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform the N-terminal deprotection of the amino acid on the resin. c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5 times).
-
Coupling Reaction: a. In a separate vessel, dissolve this compound (1.5 eq.) and a low-racemization coupling reagent such as HCTU (1.5 eq.) in a minimal amount of DMF or DCM. b. Add a hindered base such as 2,4,6-collidine (2.0 eq.) to the mixture. c. Immediately add the activation mixture to the washed resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. e. Monitor the reaction completion using a Kaiser test or other appropriate methods.[11] f. Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
Protocol 2: Quantification of D- and L-Proline Enantiomers by Chiral HPLC
This protocol outlines a general procedure for the quantification of proline enantiomers in a synthetic peptide.
-
Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl (or 6 M DCl in D₂O to control for hydrolysis-induced racemization).[10] c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (using Marfey's Reagent): a. Dissolve the dried amino acid residue in 100 µL of 1 M sodium bicarbonate. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Stop the reaction by adding 20 µL of 2 M HCl. e. Evaporate the solvent to dryness.
-
HPLC Analysis: a. Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water). b. Inject an appropriate volume onto a C18 reversed-phase HPLC column. c. Elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). d. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative. e. Calculate the percentage of racemization using the peak areas: % Racemization = [Area(L-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
Caption: Experimental workflow for low-racemization coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of D-proline Benzyl Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of D-proline benzyl ester in your experiments.
Troubleshooting Incomplete Coupling
Incomplete coupling of D-proline benzyl ester is a frequent challenge, often attributable to a combination of steric hindrance, suboptimal reaction conditions, and the potential for side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Yield
Primary Cause: Incomplete reaction due to steric hindrance or inadequate activation of the carboxylic acid. The bulky nature of the proline ring and the benzyl ester group can impede the approach of the reacting molecules.[1]
Troubleshooting Workflow:
Troubleshooting Workflow for Low Coupling Yield.
Recommended Solutions:
-
Verify Reagent Quality: Ensure all reagents, including D-proline benzyl ester, the coupling partner, and solvents, are of high purity and anhydrous. Moisture can significantly hinder the reaction.
-
Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine component can drive the reaction to completion.
-
Enhance Activation: Pre-activation of the carboxylic acid with the coupling reagent before adding the amine component can improve efficiency. For HATU, a pre-activation time of 1-15 minutes is often recommended.[2]
-
Increase Reaction Time and Temperature: For sterically hindered couplings, extending the reaction time (e.g., to 24 hours) and cautiously increasing the temperature (e.g., to 40-50°C) can improve yields.[1]
-
Change Coupling Reagent: If using a carbodiimide like DCC or EDC yields poor results, switch to a more potent uronium or phosphonium salt reagent such as HATU, HBTU, or COMU.[3][4]
Problem 2: Presence of Diastereomeric Impurities (Racemization)
Primary Cause: Epimerization of the activated amino acid, leading to the formation of the L-proline diastereomer. This is often promoted by the choice of coupling reagent, base, and solvent.
Troubleshooting Workflow:
Troubleshooting Workflow for Racemization.
Recommended Solutions:
-
Coupling Reagent and Additive Selection:
-
Avoid the combination of a carbodiimide (like DIC) with HOBt in DMF, as this has been shown to increase the rate of proline racemization.[5]
-
Use additives like OxymaPure or HOAt, which are generally more effective than HOBt at suppressing racemization.[6]
-
Uronium/aminium salts like HATU and HBTU generally offer a lower risk of racemization.[7]
-
-
Choice of Base:
-
Use a sterically hindered or weaker base. 2,4,6-Collidine and N-methylmorpholine (NMM) are recommended over stronger, less hindered bases like diisopropylethylamine (DIEA) or triethylamine (TEA).[5]
-
-
Reaction Temperature:
-
Perform the coupling at a lower temperature (e.g., 0°C) to minimize the rate of epimerization.[8]
-
Problem 3: Formation of a Low Molecular Weight Byproduct (Diketopiperazine)
Primary Cause: When D-proline is the second amino acid in a dipeptide ester, the N-terminal amine can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic dipeptide (diketopiperazine, DKP) and truncation of the desired peptide.
Troubleshooting Workflow:
Troubleshooting Workflow for Diketopiperazine Formation.
Recommended Solutions:
-
In Situ Neutralization: For Boc-based synthesis, employ a protocol where the neutralization of the TFA salt of the N-terminal amine and the subsequent coupling happen in the same step. This minimizes the time the free amine is available to initiate DKP formation.[9]
-
Couple a Pre-formed Dipeptide: Instead of sequential coupling, synthesize the N-protected dipeptide and then couple it to the next amino acid. This bypasses the vulnerable dipeptidyl ester stage.[9]
-
For Solid-Phase Synthesis: Utilize a 2-chlorotrityl chloride resin, as its steric bulk can inhibit the intramolecular cyclization.[9]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Class | Typical Yield Range (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DCC/HOBt | Carbodiimide | 60-85 | Moderate | Moderate | Cost-effective; byproduct (DCU) is insoluble and can be filtered off.[3] |
| EDC/HOBt | Carbodiimide | 60-85 | Moderate | Moderate | Water-soluble carbodiimide and byproduct, facilitating workup.[3] |
| HBTU/DIPEA | Uronium/Aminium Salt | >90 | Fast | Low | Very efficient, but can cause guanidinylation of the N-terminus if used in excess.[4][10] |
| HATU/DIPEA | Uronium/Aminium Salt | >90 | Very Fast | Very Low | Generally more reactive than HBTU with a lower risk of epimerization.[2][4][10] |
| COMU/DIPEA | Uronium/Aminium Salt | >90 | Very Fast | Very Low | High solubility and efficiency comparable to HATU; considered a safer alternative to benzotriazole-based reagents.[3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Base on Proline Racemization
| Base | pKa (approx.) | Steric Hindrance | General Effect on Racemization |
| Triethylamine (TEA) | 10.8 | Low | Higher risk due to low steric hindrance and high basicity. |
| DIPEA | 10.7 | Moderate | Commonly used, but can contribute to racemization with sensitive substrates.[6] |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | Weaker base, generally a better choice for reducing racemization.[6] |
| 2,4,6-Collidine | 7.4 | High | Weaker, sterically hindered base; often the best choice for minimizing racemization.[5] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-L-Alanine with D-Proline Benzyl Ester using EDC/HOBt
This protocol describes a general procedure for the solution-phase coupling of an N-Boc protected amino acid with D-proline benzyl ester.
Materials:
-
Boc-L-Alanine
-
D-Proline benzyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Amine Neutralization:
-
In a round-bottom flask, dissolve D-proline benzyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0°C to generate the free amine.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Boc-L-Alanine (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C.
-
-
Coupling Reaction:
-
To the cooled Boc-L-Alanine/HOBt solution, add EDC·HCl (1.1 equivalents) in one portion.
-
Immediately add the prepared free amine solution of D-proline benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with D-proline benzyl ester so slow?
A1: The secondary amine of the proline ring is inherently less nucleophilic than a primary amine, and the bulky benzyl ester group can create significant steric hindrance.[1] This combination slows down the reaction kinetics. To improve the reaction rate, consider switching to a more powerful coupling reagent like HATU or COMU, increasing the reaction temperature, or extending the reaction time.
Q2: I see a byproduct with the same mass as my starting amino acid. What is it?
A2: If you are using a carbodiimide coupling reagent like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea. This byproduct is unreactive and represents a loss of your activated carboxylic acid. Using an additive like HOBt or Oxyma helps to minimize this side reaction by trapping the O-acylisourea as a more stable active ester.[1]
Q3: How can I be sure that I have minimized racemization of the D-proline?
A3: D-proline's rigid cyclic structure makes it highly resistant to racemization at its own alpha-carbon. The primary concern for racemization is with the N-protected amino acid that is being coupled to the D-proline benzyl ester. To minimize this, use a urethane-based protecting group (like Boc or Fmoc) on the incoming amino acid, choose a low-racemization coupling reagent/additive combination (e.g., HATU or DIC/Oxyma), use a weak, sterically hindered base, and keep the reaction temperature low.[7]
Q4: Can I use D-proline benzyl ester in solid-phase peptide synthesis (SPPS)?
A4: Yes, D-proline benzyl ester can be used in SPPS, particularly in Boc-based strategies. However, be mindful of the potential for diketopiperazine formation if D-proline is the second residue to be coupled to the resin. Using a 2-chlorotrityl chloride resin can help mitigate this side reaction.
Q5: My TLC shows multiple spots, making it difficult to monitor the reaction. What can I do?
A5: A messy TLC plate can be due to several factors, including reagent degradation, side reactions, or the presence of byproducts from the coupling reagents. Ensure you are using fresh, high-purity reagents and anhydrous solvents. If using EDC, the urea byproduct is water-soluble and can often be removed with an aqueous workup, which may simplify the TLC analysis of the organic layer. Using a more efficient coupling reagent like HATU or COMU can often lead to cleaner reactions with fewer byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
side reactions associated with H-D-Pro-OBzl.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving H-D-Pro-OBzl.HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
H-D-Proline benzyl ester hydrochloride (this compound) is a protected form of the D-enantiomer of proline, a non-polar, proteinogenic amino acid. The benzyl ester (OBzl) protects the carboxylic acid group, while the hydrochloride salt enhances stability and handling. Its primary application is in peptide synthesis, where it serves as a building block for introducing a D-proline residue into a peptide sequence. The incorporation of D-amino acids like D-proline can significantly increase the metabolic stability of peptides by providing resistance to enzymatic degradation.[1]
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The two most prevalent side reactions are:
-
Diketopiperazine (DKP) formation: This is a significant issue, especially when D-proline is one of the first two amino acids at the C-terminus of the peptide chain. The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage, leading to the cleavage of the dipeptide from the resin and the formation of a stable cyclic dipeptide (diketopiperazine). This truncates the peptide chain and reduces the overall yield.[2]
-
Racemization: While D-proline itself is less prone to racemization due to its cyclic structure, the preceding activated amino acid being coupled to the N-terminus of the D-proline residue can undergo racemization (epimerization). This can be influenced by the choice of coupling reagent, base, and solvent.[3][4]
Q3: How should this compound be properly handled and stored?
To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances such as strong oxidizing agents and bases.[5][6] For long-term storage, a temperature of -20°C in a dedicated freezer is recommended to prevent degradation.[7] When handling, personal protective equipment such as gloves, safety glasses, and a lab coat should be worn to avoid contact with skin and eyes.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of a Low Molecular Weight Byproduct
Symptoms:
-
LC-MS analysis shows a significantly lower amount of the desired full-length peptide.
-
A prominent peak corresponding to the molecular weight of a cyclic dipeptide is observed.
-
This issue is more pronounced when D-proline is the second amino acid in the sequence.
Root Cause:
-
Diketopiperazine (DKP) formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Solutions:
-
Implement in situ Neutralization: In Boc-SPPS, this is a highly effective method to suppress DKP formation. By neutralizing the terminal amine salt at the same time as the coupling reaction, the concentration of the free amine is kept low, which minimizes intramolecular cyclization.[8]
-
Use Pre-formed Dipeptides: Coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-D-Pro-OH) can bypass the susceptible dipeptide stage on the resin.
-
Choice of Solid Support: For solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit the formation of diketopiperazines due to steric hindrance.
-
Solvent Considerations: The rate of DKP formation can be influenced by the solvent polarity, with less polar solvents potentially increasing the reaction rate.[9]
Issue 2: Presence of Diastereomeric Impurities in the Final Peptide
Symptoms:
-
Chiral HPLC or NMR analysis of the final peptide indicates the presence of diastereomers.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause:
-
Racemization of the amino acid being coupled to the D-proline residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Solutions:
-
Optimize Coupling Reagents: Avoid the combination of DIC/HOBt in DMF, which is known to cause higher levels of racemization for proline. Instead, use coupling reagents like HATU or HBTU in DMF, or replace HOBt with OxymaPure when using DIC.[10]
-
Choice of Base: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[4]
-
Control Temperature: Perform the coupling reaction at room temperature or lower (e.g., 0°C) to reduce the rate of racemization. Avoid heating the reaction.
Issue 3: Incomplete Coupling Reaction
Symptoms:
-
A positive result from a qualitative test for secondary amines (e.g., Isatin or Chloranil test) after the coupling step.
-
Presence of deletion sequences (missing the amino acid that was supposed to couple to D-proline) in the final product upon MS analysis.
Root Cause:
-
The secondary amine of proline is sterically hindered and less reactive than primary amines, which can lead to slower coupling kinetics.[1]
-
Aggregation of the growing peptide chain on the resin can block reactive sites.
Solutions:
-
Double Coupling: If the monitoring test indicates an incomplete reaction, perform a second coupling step with freshly prepared activated amino acid.[1][10]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[1]
-
Change Solvent: If aggregation is suspected, switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[3]
-
Capping: If unreacted amine is still present after a second coupling, cap the unreacted sites with acetic anhydride to prevent the formation of deletion peptides.[3]
Quantitative Data on Side Reactions
Table 1: Influence of Coupling Reagents on Racemization of the Preceding Amino Acid
| Coupling Reagent Combination | Solvent | % D-Amino Acid (Racemization) |
| DIC/HOBt | DMF | High |
| HATU/DIPEA | DMF | Low |
| HBTU/DIPEA | DMF | Low |
| DIC/OxymaPure | DMF | Low |
Note: This data is illustrative and highlights the general trends observed in peptide synthesis. The exact percentage of racemization can vary depending on the specific amino acid sequence and reaction conditions.
Table 2: Typical Yields in Solid-Phase Peptide Synthesis (SPPS) Involving Proline
| Parameter | Value | Notes |
| Coupling Efficiency (N-Boc-D-proline) | ~98-99.5% | May require double coupling due to the secondary amine. Monitored by Isatin or Chloranil test.[10] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[10] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[10] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[10] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual coupling of an N-Boc-protected amino acid to a resin-bound peptide with a deprotected D-proline at the N-terminus.
Workflow Diagram:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin with N-terminal deprotected D-proline
-
N-Boc-protected amino acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA or NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIPEA in DCM
-
Washing solvents
-
Reagents for monitoring (e.g., Isatin or Chloranil test)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20-30 minutes in a peptide synthesis vessel.
-
Perform Boc deprotection of the preceding amino acid using 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Wash the resin thoroughly with DCM (5 times).
-
Perform a neutralization step with 10% DIEA in DCM (2 x 2 min).
-
Wash the resin thoroughly with DCM (5 times) and then with DMF (3 times).[10]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the N-Boc-amino acid (3-5 equivalents relative to resin substitution) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4 equivalents).
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.[10]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test for secondary amines, such as the Isatin or Chloranil test.[3][10] A negative test indicates complete coupling.
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[10]
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[10]
-
-
Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.
-
Protocol 2: Detection and Quantification of Racemization by HPLC
This protocol provides a general method for quantifying the D- and L-enantiomers of an amino acid within a synthetic peptide.
Procedure:
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in a suitable buffer.
-
Add a solution of a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) or a fluorescent tag for chiral column separation (e.g., 4-chloro-7-nitrobenzofurazan, NBD-Cl).
-
Incubate the reaction mixture according to the derivatizing agent's protocol.
-
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a chiral HPLC column.
-
Use an appropriate mobile phase gradient to separate the D- and L-enantiomers.
-
Detect the separated enantiomers using a UV or fluorescence detector.
-
-
Quantification:
-
Integrate the peak areas corresponding to the D- and L-enantiomers.
-
Calculate the percentage of the D-enantiomer to determine the extent of racemization.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used by qualified professionals. Experimental conditions may need to be optimized for specific peptide sequences and laboratory settings. Always adhere to appropriate laboratory safety protocols.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. nrs.objectstore.gov.bc.ca [nrs.objectstore.gov.bc.ca]
- 7. kilobio.com [kilobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of H-D-Pro-OBzl.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of H-D-Proline benzyl ester hydrochloride (H-D-Pro-OBzl.HCl) in peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low Coupling Yield
-
Question: My coupling reaction with this compound is resulting in a low yield of the desired peptide. What are the potential causes and how can I improve the yield?
-
Answer: Low coupling yield can stem from several factors. A primary cause is often incomplete activation of the incoming amino acid or inefficient coupling to the secondary amine of the proline derivative. Additionally, steric hindrance at the coupling site can play a role.
Recommended Solutions:
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered couplings involving proline, high-efficiency uronium/aminium or phosphonium salt reagents are recommended. Reagents like HATU, HCTU, and COMU are generally more effective than carbodiimides such as DCC or DIC when used alone.
-
Increase Reagent Concentration: Increasing the concentration of the activated amino acid and the coupling reagent can enhance reaction kinetics and drive the reaction to completion.
-
Extend Reaction Time: Proline's secondary amine can be less reactive than primary amines of other amino acids. Extending the coupling reaction time may be necessary to ensure complete acylation.
-
Elevate Reaction Temperature: For particularly difficult couplings, carefully increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, particularly racemization.
-
Solvent Selection: Ensure that all reactants are fully dissolved. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good solvents for peptide coupling. For sequences prone to aggregation, the addition of chaotropic salts or the use of "magic mixtures" (e.g., DCM/DMF/NMP with Triton X100 and ethylene carbonate) can be beneficial.[1]
-
Issue 2: Presence of Side Products
-
Question: I am observing significant side products in my reaction mixture after coupling with this compound. What are the most common side reactions and how can I minimize them?
-
Answer: The two most common side reactions when working with proline derivatives at the N-terminus of a peptide are diketopiperazine formation and racemization.
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs when a dipeptide ester, particularly one containing proline at the second position (from the N-terminus), is deprotected. The free N-terminal amine attacks the ester carbonyl, leading to the formation of a stable six-membered ring and cleavage of the peptide from the resin (in SPPS) or formation of the cyclic dipeptide in solution-phase synthesis.[2][3]
Mitigation Strategies:
-
Use of Bulky Protecting Groups: In solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[3]
-
Dipeptide Coupling: Instead of coupling the third amino acid to a dipeptide-resin containing proline at the C-terminus, couple a pre-synthesized dipeptide to the resin.
-
Careful Base Handling: Minimize the time the N-terminal amine of the dipeptide is free and exposed to basic conditions.
-
-
Racemization: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated, leading to the incorporation of the D-amino acid instead of the intended L-amino acid (or vice-versa). Proline itself is less prone to racemization during activation due to its cyclic structure which disfavors the formation of the primary racemization intermediate (oxazolone). However, the amino acid being coupled to the proline derivative can racemize. Furthermore, some studies have shown that proline esters can be susceptible to racemization under certain conditions, particularly with carbodiimide reagents in the presence of HOBt in DMF.[4][5][6]
Mitigation Strategies:
-
Choice of Coupling Reagent and Additive: Use of aminium/uronium salts like HATU or COMU, or carbodiimides in combination with additives that suppress racemization, such as Oxyma Pure, is recommended.[3] The combination of DIC/HOBt in DMF has been shown to increase the risk of racemization for proline derivatives and should be used with caution.[5]
-
Solvent and Base Selection: The choice of solvent and base can influence racemization. For sensitive couplings, using a less polar solvent like Dichloromethane (DCM) and a hindered base such as Diisopropylethylamine (DIEA) or 2,4,6-collidine can be beneficial.[7]
-
Control Reaction Temperature: Perform couplings at room temperature or below (e.g., 0°C) to minimize the rate of racemization.[5][7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Do I need to neutralize this compound before the coupling reaction?
-
A1: Yes, it is crucial to neutralize the hydrochloride salt of this compound to the free amine before the coupling reaction. The amino group must be deprotonated to act as a nucleophile and attack the activated carboxyl group of the incoming amino acid. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture.
-
-
Q2: Which coupling reagent is best for this compound?
-
A2: While there is no single "best" reagent for all situations, modern uronium/aminium reagents like HATU and COMU are highly recommended for their efficiency and low racemization potential, especially for challenging couplings involving proline.[8][9] Phosphonium salts like PyBOP are also a good choice. Carbodiimides like DIC can be effective and cost-efficient, but should be used with a racemization-suppressing additive like Oxyma Pure.[1]
-
-
Q3: How can I monitor the progress of the coupling reaction?
-
A3: In solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines. However, since proline is a secondary amine, the Kaiser test will give a negative result (yellow or brown beads). A more appropriate colorimetric test for proline is the chloranil test or the isatin test. In solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.
-
-
Q4: What is the purpose of the benzyl ester (OBzl) protecting group?
-
A4: The benzyl ester protects the carboxylic acid functionality of the D-proline. This prevents the carboxyl group from reacting with the activated amino group of another amino acid molecule, which would lead to undesired side reactions. The benzyl group is stable under the conditions of peptide coupling and can be removed later, typically by catalytic hydrogenation.
-
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Proline Derivatives
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Key Considerations |
| HATU | Very High | Very Low | High | Excellent for difficult couplings; forms a highly reactive OAt-ester. |
| HBTU | High | Low | Medium | Generally less reactive than HATU; risk of guanidinylation side reaction.[9] |
| COMU | Very High | Very Low | High | Highly soluble and efficient; considered a safer alternative to benzotriazole-based reagents.[4] |
| PyBOP | High | Low | Medium | Phosphonium salt, generally gives clean reactions. |
| DIC/Oxyma Pure | High | Low | Low | Cost-effective; Oxyma Pure is a highly effective racemization suppressant.[1] |
| DIC/HOBt | Medium-High | Moderate | Low | Can be prone to racemization with proline derivatives, especially in DMF.[5][6] |
Note: The data in this table is a qualitative summary based on literature. Actual performance may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound
This protocol describes a general procedure for the coupling of an N-protected amino acid (e.g., Boc-L-Ala-OH) to this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
N-Boc-L-Alanine (or other N-protected amino acid)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIEA (1.1 equivalents) dropwise while stirring at room temperature.
-
Stir the solution for 20-30 minutes.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve the N-Boc-L-Alanine (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.
-
Add DIEA (2.0 equivalents) to this solution and stir at room temperature for 5-10 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the neutralized H-D-Pro-OBzl solution from step 1.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure protected dipeptide.
-
Visualizations
Caption: A simplified workflow for the solution-phase coupling of an N-protected amino acid to this compound.
Caption: Common side reactions in peptide synthesis involving proline: Diketopiperazine formation and Racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Proline Benzyl Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the successful deprotection of proline benzyl esters (Pro-OBzl).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting proline benzyl esters?
A1: The most significant challenge is preventing racemization (or epimerization) at the α-carbon of the proline residue. Proline's stereochemistry is crucial for the structure and function of peptides and pharmaceuticals. The α-proton is susceptible to abstraction under harsh basic or acidic conditions, leading to a loss of enantiomeric purity.
Q2: Which deprotection method is generally recommended to minimize racemization?
A2: Catalytic hydrogenolysis is the most widely recommended method for deprotecting proline benzyl esters with minimal risk of racemization. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere and proceeds under neutral conditions, which preserves the stereochemical integrity of the proline.
Q3: My hydrogenolysis reaction of Pro-OBzl is slow, incomplete, or has stalled. What are the common causes?
A3: Stalled or sluggish hydrogenolysis reactions are common issues. The primary causes include:
-
Catalyst Inactivation: The Pd/C catalyst may be old, of poor quality, or deactivated.
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., pyridine, amines), heavy metals, and carbon monoxide.[1]
-
Poor Mass Transfer: Insufficient mixing or low hydrogen pressure can limit the contact between the substrate, catalyst, and hydrogen gas, slowing the reaction rate.[2]
-
Steric Hindrance: A sterically hindered benzyl group can make it difficult for the substrate to access the catalyst's active sites.
Q4: Can I use Trifluoroacetic Acid (TFA) to deprotect a proline benzyl ester?
A4: While TFA is commonly used to cleave acid-labile protecting groups like Boc or tert-butyl esters, its use for deprotecting proline benzyl esters is generally discouraged.[3] Strong acidic conditions can promote racemization of the proline residue. If acidolysis is necessary due to the presence of other functional groups incompatible with hydrogenation, conditions must be carefully controlled, and the potential for epimerization should be assessed.
Q5: How can I remove the benzyl ester if my molecule contains sulfur or other groups that are incompatible with catalytic hydrogenation?
A5: If catalyst poisoning is a concern, several non-hydrogenolytic methods can be employed. A highly effective alternative is the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. This method is rapid, chemoselective, and does not affect other groups like methyl/ethyl esters or benzyl ethers.[4] Other methods, though less common for this specific transformation, include cleavage with TMSI (trimethylsilyl iodide) or enzymatic deprotection.
Comparison of Deprotection Methods
The following table summarizes common deprotection methods for proline benzyl esters, highlighting their key characteristics.
| Method | Reagents & Conditions | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C, in MeOH or EtOH, RT | >95% | Very Low | Adv: Clean reaction, high yield, minimal racemization. Disadv: Catalyst is sensitive to poisons (S, N compounds); incompatible with reducible groups (alkenes, Cbz).[5] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, in MeOH, reflux | 90–98% | Very Low | Adv: Avoids handling flammable H₂ gas, otherwise similar to catalytic hydrogenolysis. Disadv: Still susceptible to catalyst poisoning.[5] |
| Acidolysis | TFA (25-50%) in DCM, RT | Variable | High | Adv: Useful if hydrogenation is not feasible. Disadv: Significant risk of racemization; cleaves other acid-labile groups (Boc, tBu esters). |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄, in MeOH, RT | ~95% | Low | Adv: Excellent chemoselectivity (unaffected by S-groups, other esters/ethers), rapid.[4] Disadv: Requires careful handling of reagents. |
Troubleshooting Guides
Guide 1: Incomplete Hydrogenolysis
If your catalytic hydrogenation reaction is sluggish or has stalled, follow this troubleshooting workflow.
Guide 2: Selecting the Right Deprotection Method
The choice of method depends heavily on the other functional groups present in your molecule.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis (H₂ Gas)
This is the preferred method for achieving high yield with minimal racemization.
-
Preparation: Dissolve the N-protected proline benzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), typically via a balloon (atmospheric pressure). For more resistant substrates, a pressurized hydrogenation vessel (up to 50 psi) can be used.
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial for effective mass transfer.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully purge the flask with an inert gas again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Transfer Hydrogenolysis (Ammonium Formate)
This method avoids the need for a hydrogen gas cylinder and is more convenient for some lab setups.
-
Preparation: Dissolve the N-protected proline benzyl ester (1.0 eq) in MeOH (10-20 mL per gram).
-
Reagent Addition: Add 10% Pd/C (10-20% by weight), followed by ammonium formate (HCOONH₄) (3-5 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring & Work-up: Follow steps 5-7 from the Catalytic Hydrogenolysis protocol.
Protocol 3: Deprotection using Nickel Boride
This protocol is excellent for substrates containing catalyst poisons like sulfur.[4]
-
Preparation: Dissolve the proline benzyl ester (1.0 eq) in methanol at room temperature.
-
Nickel Source: Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.0 eq) to the solution and stir until dissolved.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (6.0 eq) portion-wise over 5-10 minutes. A black precipitate of nickel boride will form.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 5-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by carefully adding acetone. Filter the mixture through a pad of Celite® and wash with methanol.
-
Isolation: Concentrate the filtrate. The residue can be further purified by standard methods (e.g., extraction or chromatography) to isolate the carboxylic acid.
Protocol 4: Acidolysis using TFA (Use with Caution)
This method should only be used when other methods are not viable due to the high risk of racemization.
-
Preparation: Dissolve the N-Boc-proline benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection of the Boc group by TLC. Note that this method will also cleave the benzyl ester, but potentially at a different rate and with racemization risk.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Analysis: The resulting crude product should be carefully analyzed by chiral HPLC to determine the extent of racemization before use in subsequent steps.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing D-Proline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing D-proline, particularly those synthesized using H-D-Pro-OBzl.HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in peptide synthesis?
A1: this compound, or D-Proline benzyl ester hydrochloride, is a derivative of the amino acid D-proline.[1][2] In this form, the carboxylic acid group is protected as a benzyl ester (-OBzl) and the secondary amine of the proline ring is available for peptide bond formation, existing as a hydrochloride salt.[1][2] It serves as a building block in solid-phase peptide synthesis (SPPS) to incorporate a D-proline residue into a peptide chain. The benzyl protecting group is typically removed during the final cleavage step from the resin, often using a strong acid like trifluoroacetic acid (TFA).[3][4]
Q2: What are the unique challenges associated with synthesizing and purifying peptides containing D-proline?
A2: Synthesizing peptides with proline, including D-proline, presents several challenges. Proline's secondary amine structure can lead to slower coupling kinetics.[5] A significant side reaction is the formation of diketopiperazine, especially when proline is one of the first two amino acids in the sequence, which truncates the peptide chain.[6][7] While D-proline is known to disrupt secondary structures which can sometimes improve solubility, peptides with overall high hydrophobicity can still be prone to aggregation, complicating synthesis and purification.[8][9] Finally, ensuring the stereochemical integrity (preventing racemization of D-proline to L-proline) during coupling is critical for the final peptide's biological activity.[10][11]
Q3: What is the standard method for purifying crude peptides containing D-proline after synthesis?
A3: The industry-standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13][14] This technique separates the target peptide from impurities based on hydrophobicity.[15] The crude peptide mixture, obtained after cleavage from the solid support, is dissolved and loaded onto a column with a non-polar stationary phase (commonly C18-modified silica).[12] A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water with 0.1% TFA) is used to elute the components, with more hydrophobic molecules being retained longer on the column.[12][16]
Q4: How does the initial benzyl (Bzl) protecting group from this compound affect the process?
A4: The benzyl group is a side-chain protecting group that must be removed during the final cleavage and deprotection step.[3][17] If cleavage is incomplete, the final crude mixture will contain a significant impurity of the desired peptide with the benzyl group still attached. This "protected" peptide is substantially more hydrophobic than the target peptide and will have a significantly longer retention time on an RP-HPLC column. Its presence necessitates a robust purification step to ensure high purity of the final product.
Troubleshooting Guide
Issue 1: Poor Solubility of the Crude Peptide
Q: My crude peptide containing D-proline is insoluble in aqueous buffers for HPLC injection. What should I do?
A: Poor solubility is a common issue, especially for peptides with a high percentage of hydrophobic residues.[18][19] The presence of D-proline can influence folding, but the overall amino acid composition is the primary determinant of solubility.[9] Follow these steps to address solubility issues:
-
Test on a Small Scale: Always attempt to dissolve a small aliquot of your peptide first to find a suitable solvent system before committing the entire batch.[18]
-
Use Organic Solvents: For hydrophobic or neutral peptides, try dissolving the sample in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[20]
-
Dilute Carefully: Once dissolved in the organic solvent, slowly add the solution dropwise into your aqueous HPLC mobile phase A (e.g., water with 0.1% TFA) while vortexing vigorously to prevent precipitation.[18]
-
Address Peptide Charge:
-
Basic Peptides: If the peptide has a net positive charge, try dissolving it in a dilute acidic solution like 10% acetic acid before the final dilution.[9]
-
Acidic Peptides: If the peptide has a net negative charge, attempt to dissolve it in a dilute basic solution like 0.1% ammonium hydroxide.[18] Note: Avoid basic solutions if your peptide contains cysteine, methionine, or tryptophan, as they are prone to oxidation or other side reactions.[20]
-
| Strategy | Description | Recommended Solvents | Considerations |
| Organic Solvent First | Dissolve in a minimal volume of a strong organic solvent. | DMSO, DMF, Acetonitrile (ACN), Isopropanol | Ensure solvent is compatible with your HPLC system. DMSO can be difficult to remove by lyophilization.[20] |
| Acidic Dilution | For basic peptides (net positive charge). | 1-10% Acetic Acid | Effective for peptides rich in Lys, Arg, His. |
| Basic Dilution | For acidic peptides (net negative charge). | 0.1% Ammonium Hydroxide (NH4OH) | Avoid for peptides with oxidation-prone residues (Cys, Met, Trp).[20] |
| Chaotropic Agents | For highly aggregated peptides. | 6M Guanidine HCl or 8M Urea | These agents must be removed and are generally not compatible with direct HPLC injection. Use for solubilization prior to a buffer exchange step.[19] |
Issue 2: Complex HPLC Chromatogram and Poor Separation
Q: My RP-HPLC chromatogram shows broad peaks or co-elution of impurities with my target D-proline peptide. How can I improve the separation?
A: A complex chromatogram indicates the presence of closely-related impurities, while poor peak shape can be caused by aggregation on the column or suboptimal chromatographic conditions.[18] Common impurities include deletion sequences (missing an amino acid), truncated sequences, and diastereomers (if racemization occurred).[7][12]
Solutions:
-
Optimize the Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the separation time between peaks, often improving resolution.
-
Modify Column Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can disrupt secondary structures and aggregation, leading to sharper peaks and improved resolution.[18]
-
Change the Stationary Phase: If a C18 column fails to provide adequate separation, try a phase with different selectivity. A C8 column is less hydrophobic, while a Phenyl-Hexyl column offers different (π-π) interactions, which can resolve challenging impurities.[18]
-
Use Mass Spectrometry (MS) to Identify Peaks: Couple your HPLC to a mass spectrometer or collect fractions and analyze them by MALDI-TOF or ESI-MS to identify the mass of the target peptide and the impurities. This is crucial for confirming which peak to collect.[7]
| Parameter | Adjustment | Rationale |
| Gradient Slope | Decrease the %B/minute | Increases the difference in retention time between closely eluting species. |
| Column Temperature | Increase (e.g., 30°C to 50°C) | Reduces viscosity and can disrupt peptide aggregation, leading to sharper peaks.[18] |
| Flow Rate | Decrease | Increases interaction time with the stationary phase, potentially improving resolution, but may increase peak broadening due to diffusion.[18] |
| Mobile Phase Modifier | Change from ACN to Methanol or Isopropanol | Alters the selectivity of the separation, which may resolve co-eluting peaks. |
| Stationary Phase | Switch from C18 to C8 or Phenyl | Provides a different hydrophobic or interactive surface, changing the elution order and selectivity.[18] |
| Common Impurity | Expected Mass Difference from Target Peptide | Likely Cause |
| Deletion Sequence | - Mass of a single amino acid | Incomplete coupling during SPPS.[7] |
| Truncated Sequence | Variable, significantly lower mass | Incomplete N-terminal deprotection during SPPS.[7] |
| Incomplete Deprotection | + Mass of a protecting group (e.g., +90 Da for Benzyl) | Inefficient final cleavage/deprotection step. |
| D/L Diastereomer | No mass difference | Racemization of an amino acid during synthesis.[11] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a D-Proline Containing Peptide
This protocol provides a general method for purifying a crude synthetic peptide.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Filter and degas both mobile phases prior to use.
-
-
Crude Peptide Solubilization:
-
Weigh the lyophilized crude peptide.
-
Based on the troubleshooting guide above, select an appropriate solvent.
-
Prepare a concentrated stock solution (e.g., 10-20 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.[18]
-
-
HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: Dependent on column diameter (e.g., 15-20 mL/min).
-
Detection: UV at 214 nm or 220 nm.[18]
-
Column Temperature: 30-40°C.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 3-5 column volumes.
-
Injection & Gradient: Inject the filtered sample. Run a linear gradient to elute the peptide. A typical gradient might be 5% to 65% B over 40-60 minutes.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the peaks shown on the chromatogram.
-
-
Analysis and Post-Purification:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the pure fractions using Mass Spectrometry.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a powder.
-
Visualizations
Caption: Workflow from synthesis to purification of a D-proline peptide.
Caption: Troubleshooting decision tree for poor RP-HPLC results.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Mitigating Peptide Aggregation with D-Proline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using D-proline to prevent peptide aggregation during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant problem?
A1: Peptide aggregation is the self-association of peptide molecules into larger, often insoluble, ordered (like β-sheets) or disordered structures.[1] This is a critical issue in research and drug development because aggregation can alter a peptide's solubility, bioavailability, and biological function.[1][2] For therapeutic peptides, uncontrolled aggregation can lead to reduced efficacy and may cause unwanted immunogenicity.[1]
Q2: How does incorporating D-proline help prevent peptide aggregation?
A2: Proline's unique cyclic structure introduces a "kink" in the peptide backbone, which disrupts the formation of stable secondary structures like β-sheets that are the primary cause of aggregation.[3][4] The rigid pyrrolidine ring restricts the phi (φ) angle of the peptide backbone, making it incompatible with the extended conformation required for β-sheet formation.[3][5] By incorporating D-proline, a stereoisomer of the natural L-proline, this structural disruption is maintained. Furthermore, peptides containing D-amino acids are generally more resistant to degradation by proteases, which enhances their stability and in vivo half-life.[6][7]
Q3: What is the difference between using L-proline vs. D-proline to prevent aggregation?
A3: Both L-proline and D-proline are effective at disrupting β-sheets due to their rigid cyclic structure.[3][5] The primary difference lies in the stereochemistry. Introducing a D-amino acid like D-proline into a sequence of L-amino acids creates a more significant local disruption in the peptide's overall conformation. This can be particularly effective at preventing aggregation. A key advantage of using D-amino acids is the enhanced resistance to enzymatic degradation, as proteases are typically specific to L-amino acid substrates.[7]
Q4: Where should I position D-proline in my peptide sequence for the best results?
A4: For maximum effectiveness, D-proline should be strategically placed within a hydrophobic stretch or a sequence known to be prone to β-sheet formation.[4] It is often beneficial to replace an amino acid in the middle of an aggregation-prone region. Computational tools can help predict sequences likely to aggregate.[4] However, the optimal position is often determined empirically. It is generally recommended to incorporate structure-disrupting moieties, like proline or its analogs, for every sixth residue in particularly difficult sequences.[8]
Q5: What are some common methods to detect and quantify peptide aggregation?
A5: Several analytical techniques can be used to characterize peptide aggregation.[9]
-
Spectroscopic Methods: UV-Visible spectroscopy can be used for simple turbidity measurements to quickly assess aggregation.[2] Circular Dichroism (CD) and fluorescence spectroscopy (e.g., using Thioflavin T, which binds to amyloid fibrils) are used to monitor changes in secondary structure.[2][10]
-
Chromatography: Size Exclusion Chromatography (SEC) is routinely used to separate and quantify soluble aggregates like oligomers from the monomeric peptide.[9][11]
-
Light Scattering: Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution, making it suitable for detecting aggregates.[9]
-
Other Techniques: Analytical Ultracentrifugation (AUC) can assess the homogeneity of peptide solutions and detect aggregates over a wide molecular weight range.[9]
Troubleshooting Guides
Issue 1: I'm observing signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), such as resin shrinking or clumping.
-
Symptoms: Poor solvation of the peptide-resin, slow or incomplete Fmoc deprotection or coupling reactions, and potential false negatives in colorimetric monitoring tests like the Kaiser test.[12]
-
Recommended Actions:
-
Change Synthesis Solvent: If using N,N-dimethylformamide (DMF), switch to N-methylpyrrolidone (NMP), which is generally better at solvating growing peptide chains.[4][13] Using a mixture of solvents like DCM/DMF/NMP can also be effective.[4]
-
Incorporate Chaotropic Salts: Washing the resin with solutions of chaotropic salts (e.g., 0.8 M LiCl in DMF) before the coupling step can help disrupt secondary structures.[4][8]
-
Elevated Temperature/Microwave Synthesis: Performing coupling and deprotection steps at higher temperatures (e.g., 50-60°C) can disrupt secondary structures and improve reaction kinetics.[12][13] Microwave-assisted synthesis is particularly powerful for this purpose.[4][12]
-
Sonication: Applying ultrasonic energy can help to physically break up clumped resin.[4][12]
-
Issue 2: My coupling efficiency is low, especially for the amino acid immediately following the D-proline residue.
-
Symptoms: A positive Kaiser test (for primary amines) or Isatin/Chloranil test (for secondary amines like proline) after the coupling step, indicating unreacted free amines.[13][14] Mass spectrometry analysis of the crude product may show deletion sequences.[13]
-
Cause: The secondary amine of proline is sterically hindered and less reactive than the primary amines of other amino acids, which can lead to slower coupling kinetics.[14][15]
-
Recommended Actions:
-
Double Couple: Perform the coupling step for the amino acid following D-proline twice to ensure the reaction goes to completion.[13][15] This is a common and effective strategy.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or more.[14]
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more potent phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP.[13]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M) can increase the probability of molecular interaction and drive the reaction forward.[15]
-
Issue 3: My final peptide is still showing aggregation in solution after cleavage and purification.
-
Symptoms: The purified peptide has low solubility in the desired buffer, or DLS/SEC analysis shows the presence of high molecular weight species.
-
Recommended Actions:
-
Optimize Buffer Conditions: Aggregation is often dependent on pH, ionic strength, and temperature. Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[16] Experiment with varying salt concentrations (e.g., 50-300 mM NaCl).[16]
-
Use Solubility-Enhancing Excipients: The addition of certain agents can help prevent aggregation. High concentrations of proline itself (acting as a chemical chaperone) or arginine (50-100 mM) can increase the solubility of other peptides and proteins.[16][17]
-
Sequence Modification: If aggregation persists and the peptide design allows, consider incorporating additional D-proline residues or other aggregation-disrupting amino acids like glycine at other problematic sites in the sequence.[18]
-
Data Presentation
Table 1: Typical Synthesis Parameters for N-Boc-D-proline Incorporation via SPPS. [14]
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Use Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin functionalization. |
| Coupling Time | 1 - 4 hours | D-proline's secondary amine can lead to slower kinetics; monitoring is recommended. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Monitoring Test | Isatin or Chloranil test | The Kaiser test will not work for detecting the secondary amine of proline. |
| Expected Coupling Efficiency | ~98-99.5% | May require double coupling or optimized reagents to achieve >99%. |
Experimental Protocols
Protocol 1: Incorporation of N-Boc-D-proline during Boc-SPPS [14]
This protocol outlines the manual coupling step for incorporating N-Boc-D-proline into a growing peptide chain on a resin.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Perform Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to expose the N-terminal amine.
-
Wash the resin thoroughly with DCM followed by DMF.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve N-Boc-D-proline (3-5 equivalents relative to resin substitution) and a coupling reagent like HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the activated N-Boc-D-proline solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Chloranil or Isatin test to check for reaction completion. A negative result indicates complete coupling.
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
Once coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Protocol 2: General Assessment of Peptide Aggregation via Thioflavin T (ThT) Fluorescence Assay [10]
This protocol provides a method to monitor the formation of amyloid-like fibrillar aggregates in a peptide solution.
-
Reagent Preparation:
-
Prepare a stock solution of the peptide of interest (and a control peptide without D-proline) in a suitable buffer (e.g., PBS, pH 7.4). Determine the peptide concentration using UV absorbance at 280 nm.
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and store it protected from light.
-
-
Aggregation Assay:
-
In a 96-well microplate (black, clear bottom), add the peptide solution to a final concentration relevant to your experiment (e.g., 10-100 µM).
-
Add ThT from the stock solution to a final concentration of 10-20 µM in each well.
-
Set up control wells containing only the buffer with ThT.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals using a plate reader. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates the formation of β-sheet-rich fibrillar aggregates. Compare the curves for the peptide with and without D-proline to quantify its effect on inhibiting aggregation.
-
Visualizations
Caption: D-Proline introduces a structural kink, preventing the hydrogen bonding required for β-sheet formation.
Caption: A logical workflow for addressing incomplete coupling reactions during peptide synthesis.
Caption: Workflow for synthesizing and comparing aggregation propensities of peptides with and without D-Proline.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Proline Breaks Alpha Helix and Beta Sheet Structures, J. Kahn UMCP [biochem.umd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. approcess.com [approcess.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Impact of H-D-Pro-OBzl.HCl on Peptide Solubility
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of peptides incorporating H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride). The presence of the benzyl ester protecting group can significantly influence the physicochemical properties of a peptide, primarily its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the hydrochloride salt of the benzyl ester of D-proline.[1] It is an amino acid derivative commonly used as a building block in peptide synthesis. The benzyl group (-OBzl) protects the carboxylic acid of the proline residue during the coupling of amino acids in the growing peptide chain.[2] This protection strategy prevents unwanted side reactions and ensures the formation of the desired peptide sequence.
Q2: How does the incorporation of this compound affect the solubility of my peptide?
The benzyl group is a large, aromatic, and hydrophobic moiety. Its presence in a peptide sequence increases the overall hydrophobicity of the molecule.[3][4] Peptides with a high content of hydrophobic residues tend to have poor solubility in aqueous solutions and may be prone to aggregation.[5][6] Therefore, incorporating this compound can significantly decrease the aqueous solubility of the resulting peptide.
Q3: My peptide containing this compound is insoluble in aqueous buffers. What should I do first?
For peptides with significant hydrophobic character, it is recommended to first attempt dissolution in a small amount of an organic solvent before dilution with an aqueous buffer.[5] Common choices include dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7] It is crucial to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[5]
Q4: Are there alternatives to DMSO or DMF for dissolving my hydrophobic peptide?
Yes, if DMSO or DMF are incompatible with your downstream applications, other organic solvents can be tested. These include acetonitrile, isopropanol, or ethanol.[7] For highly aggregated peptides, stronger solvents like hexafluoroisopropanol (HFIP) can be effective at breaking up β-sheet structures and promoting solubility.[8][9]
Q5: Can I use sonication or heating to improve the solubility of my peptide?
Gentle sonication can be a useful technique to break up peptide aggregates and facilitate dissolution.[7][10] Gentle warming (e.g., to 37°C) can also increase solubility, but should be done with caution to avoid peptide degradation.[7][11]
Q6: My peptide dissolves in an organic solvent but precipitates upon dilution with my aqueous buffer. How can I prevent this?
This is a common issue when the final concentration in the aqueous buffer exceeds the peptide's solubility limit.[7] To address this, try slowly adding the peptide-organic solvent stock solution dropwise into the vortexing aqueous buffer.[7] This avoids localized high concentrations of the peptide that can trigger precipitation. If precipitation still occurs, you may need to lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Crude peptide is difficult to dissolve in any solvent. | The peptide has formed strong aggregates during synthesis, cleavage, or lyophilization due to the hydrophobicity of the benzyl protecting group.[3] | - Attempt dissolution in a strong organic solvent such as DMSO, DMF, or HFIP.[7][8]- Use sonication to aid in breaking up aggregates.[10]- Consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea, but be aware these may interfere with biological assays and may require removal.[10] |
| Peptide is soluble in organic solvent but precipitates upon adding aqueous buffer. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded.[7] | - Slowly add the peptide stock solution to the vortexing aqueous buffer.[7]- Reduce the final concentration of the peptide.[7]- Increase the proportion of the organic co-solvent in the final mixture.[7] |
| Solution is cloudy or contains visible particulates after dissolution. | Incomplete dissolution or presence of insoluble impurities. | - Centrifuge the solution to pellet any undissolved material.- Filter the solution through a 0.22 µm filter.[3]- Re-evaluate the solvent system; a stronger or different organic solvent may be needed. |
| Low recovery after purification by RP-HPLC. | The hydrophobic peptide is irreversibly binding to the stationary phase or precipitating on the column. | - Use a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).[4]- Optimize the mobile phase by testing different organic modifiers (e.g., acetonitrile, isopropanol).[4]- Inject a more dilute sample to reduce on-column aggregation.[4] |
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | D-Proline benzyl ester hydrochloride | [1] |
| CAS Number | 53843-90-6 | [1][12] |
| Molecular Formula | C12H16ClNO2 | [13][14] |
| Molecular Weight | 241.72 g/mol | [13][15] |
| Appearance | White to off-white solid/powder | [12] |
| Solubility | Soluble in Methanol | [12][14] |
Experimental Protocols
Protocol: Systematic Solubilization of a Peptide Containing this compound
This protocol provides a stepwise approach to determine an appropriate solvent system for a hydrophobic peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Weigh a small test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
-
Initial Solubility Test in Aqueous Solution:
-
Add a small volume of sterile deionized water or a neutral pH buffer (e.g., PBS, pH 7.4) to the peptide.
-
Vortex gently. If the peptide does not dissolve, proceed to the next step.
-
-
Dissolution in Organic Solvent:
-
To the same tube (or a fresh one with another small aliquot), add a minimal volume of high-purity DMSO (e.g., 20-50 µL).
-
Vortex thoroughly. If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[7]
-
If the solution is clear, the peptide is dissolved in the organic solvent. If not, consider a stronger solvent like DMF or HFIP.
-
-
Aqueous Dilution:
-
Prepare your desired aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the dissolved peptide stock solution drop-by-drop to the buffer until the desired final concentration is reached.[7]
-
Continuously monitor the solution. If it becomes turbid or a precipitate forms, you have exceeded the solubility limit in the final buffer composition.
-
-
Troubleshooting and Optimization:
-
If precipitation occurs during dilution, you must either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution.[7]
-
If the peptide remains insoluble even in strong organic solvents, it may be highly aggregated. Consider dissolution in chaotropic agents, followed by dialysis or buffer exchange to remove the denaturant before use.[10]
-
Visualizations
Caption: Workflow for solubilizing peptides containing this compound.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 53843-90-6 CAS MSDS (H-D-PRO-OBZL HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. L-Proline benzyl ester hydrochloride | 16652-71-4 [chemicalbook.com]
- 15. shop.bachem.com [shop.bachem.com]
Technical Support Center: Managing Steric Hindrance with D-Proline Incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when incorporating D-proline to manage steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is D-proline used to manage steric hindrance?
A1: D-proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone.[1][2][3] Its side chain is cyclized back onto the backbone amide position, which restricts the available conformations.[1][3] This rigidity can be advantageous in several ways:
-
Inducing Turns: Proline is often found in turns and loops of proteins, and its incorporation can help to induce specific secondary structures.[1]
-
Controlling Conformation: By restricting the backbone's flexibility, D-proline can help control the overall conformation of a peptide or small molecule, which can be crucial for biological activity.[1]
-
Preventing Aggregation: In some cases, proline can prevent protein aggregation during refolding.[4][5]
-
Asymmetric Catalysis: In organocatalysis, the chirality of proline introduces asymmetry into reactions, allowing for stereoselective synthesis.[6][7]
Q2: What are the key conformational effects of incorporating D-proline?
A2: The incorporation of D-proline influences two main conformational equilibria:
-
Ring Pucker: The proline ring can adopt either an endo or exo pucker. This puckering is correlated with the main chain φ and ψ torsion angles, with an exo pucker favoring more compact conformations and an endo pucker favoring more extended conformations.[1]
-
Amide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation.[1][8] The energy difference between these two states is smaller for proline compared to other amino acids, making the cis conformation more accessible.[2][8] The ring pucker and amide bond conformation are linked; an exo pucker stabilizes the trans amide bond, while an endo pucker is strongly favored in a cis amide bond.[1]
Q3: Can D-proline incorporation lead to unexpected side reactions?
A3: Yes, particularly in solid-phase peptide synthesis (SPPS). One common side reaction is the formation of diketopiperazine (DKP). This is more likely to occur during the Fmoc deprotection of the amino acid following a proline residue.[9][10]
Q4: How does the solvent affect D-proline's ability to manage steric hindrance?
A4: The solvent can significantly impact the conformational preferences of proline-containing peptides. For example, in less polar solvents, the probability of forming a γ-turn conformation may increase.[11] In organocatalysis, hydrophilic polar solvents like DMF and formamide are often more efficient for proline-catalyzed asymmetric aldol reactions.[6]
Troubleshooting Guides
Problem 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) after D-proline Incorporation
Possible Cause: Incomplete coupling or deprotection due to steric hindrance or peptide aggregation. Difficult sequences, often caused by aggregation of the growing peptide chain, are a major cause of failure in peptide synthesis.[9][12]
Troubleshooting Steps:
-
Optimize Coupling Reagents: Use more efficient coupling reagents such as HBTU/HOBt.[13]
-
Increase Equivalents: Increase the equivalents of the protected amino acid and coupling reagents.
-
Microwave-Assisted Synthesis: Employ microwave irradiation to enhance coupling and deprotection efficiency.[13]
-
Incorporate Pseudoprolines: For extremely difficult sequences, consider using pseudoproline dipeptides to disrupt aggregation.[9][12]
-
Solvent Optimization: Experiment with different solvent systems. For some reactions, a mixture of DMF/DMSO can improve yield.[13]
Problem 2: Poor Stereoselectivity in D-proline Catalyzed Asymmetric Reactions
Possible Cause: Unfavorable reaction conditions or catalyst inhibition.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. For aldol reactions, for instance, hydrophilic polar solvents are generally preferred.[6] Water/methanol mixtures have also been shown to be effective.[14]
-
Catalyst Loading: Optimize the amount of D-proline. Reducing the catalyst amount can sometimes decrease the yield, confirming its catalytic role.[6]
-
Temperature Control: Adjust the reaction temperature. Asymmetric reactions are often sensitive to temperature changes.
-
Substrate Concentration: Vary the concentration of your reactants.
-
Water Content: In some proline-catalyzed reactions, the presence of water can be beneficial or detrimental. For Mannich-type reactions, high water concentrations do not diminish enantioselectivity, whereas they can for aldol reactions.[15]
Problem 3: Unexpected Conformational Isomers Observed in Final Product
Possible Cause: The presence of both cis and trans isomers of the X-D-Pro peptide bond.
Troubleshooting Steps:
-
NMR Analysis: Use 1D and 2D NMR techniques to identify and quantify the different isomers. The chemical shift difference between proline's Cβ and Cγ carbons (Δβγ) can be correlated with the percentage of the cis isomer.[11]
-
Solvent Modification: The cis/trans equilibrium can be influenced by the solvent. Analyze the product in different solvents to see if the isomer ratio changes.
-
Temperature Variation: The equilibrium may also be temperature-dependent. Running NMR experiments at different temperatures can provide more information.
-
Chromatographic Separation: In some cases, it may be possible to separate the cis and trans isomers using HPLC.
Quantitative Data Summary
| Parameter | Observation | Analytical Technique | Reference |
| D-Proline Effect on Peptide Conformation | The 13C NMR chemical shift difference of proline carbons Cβ and Cγ (Δβγ) is correlated with the percent of the cis isomer around the acetylproline bond. | 13C NMR Spectroscopy | [11] |
| The fraction of trans peptide bond and γ-turn conformation increases as sample concentration is decreased in CDCl3. | 13C NMR Spectroscopy | [11] | |
| SPPS Yield Optimization | Using DIPEA/Et3N in DMF/DMSO gave the best yield in the shortest time for a specific cyclization reaction. | HPLC | [13] |
| Organocatalysis Yield | In a test reaction, using L-proline as a catalyst increased the product yield from 51% (no catalyst) to 80%. | Not Specified | [6] |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with D-Proline
This protocol is a general guideline based on the Fmoc/tBu strategy.[9][10][12]
-
Resin Preparation: Start with a suitable resin (e.g., Rink-amide MBHA or Wang resin).[13] Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in NMP or DMF to remove the Fmoc protecting group.[13] Microwave irradiation can be used to speed up this step.[13] Wash the resin thoroughly with the solvent.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected D-proline (or other amino acid) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.[13]
-
Add the activated amino acid solution to the resin and allow it to react. Microwave irradiation can be applied here as well.[13]
-
Repeat the coupling step to ensure complete reaction.
-
Wash the resin with DMF, NMP, and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether.[13] Purify the peptide using reverse-phase HPLC and confirm its identity and purity using MALDI-TOF mass spectrometry and analytical HPLC.[13]
Analytical Techniques for Characterization
A variety of analytical techniques are crucial for characterizing peptides and monitoring reactions involving D-proline.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers.[13][16][17] |
| Mass Spectrometry (MS), e.g., MALDI-TOF | Molecular weight determination and sequence verification.[13][16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including conformational analysis of cis/trans isomers.[11][16][17] |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure.[16][17] |
Visualizations
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ijsra.net [ijsra.net]
Technical Support Center: Peptide Synthesis with H-D-Pro-OBzl.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peptide synthesis yield when using H-D-Pro-OBzl.HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound is the hydrochloride salt of the D-isomer of proline benzyl ester.[1] It serves as a building block in peptide synthesis, particularly in solution-phase synthesis and for introducing a D-proline residue at the C-terminus of a peptide. The benzyl (Bzl) group protects the carboxylic acid, while the hydrochloride salt form enhances stability and handling. The incorporation of D-amino acids like D-proline can increase the metabolic stability of peptides by making them resistant to degradation by proteases that typically recognize L-amino acids.[2]
Q2: Why is my coupling efficiency low when using this compound?
A primary reason for low coupling efficiency is the failure to adequately neutralize the hydrochloride salt.[3] The amino group of proline is a secondary amine and is protonated in the salt form. For it to act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, it must be deprotonated to a free amine. Insufficient base will result in an acidic reaction environment, inhibiting the coupling.[3] Additionally, the rigid cyclic structure of proline can sometimes lead to slower coupling kinetics compared to other amino acids.[2]
Q3: What are the signs of peptide aggregation during synthesis and how can it be mitigated?
Key indicators of on-resin aggregation include shrinking of the resin, poor swelling, and inconsistent results from colorimetric tests like the ninhydrin test.[4] Aggregation can lead to incomplete coupling and deprotection steps, resulting in lower yields and difficult purification.[4] To mitigate aggregation, consider the following:
-
Solvent Choice: Switch to more effective "disrupting" solvents like N-Methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction.
-
Elevated Temperature: Increasing the temperature during coupling can improve reaction rates and disrupt secondary structures.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides in the sequence can disrupt aggregation.[5][6]
Q4: How can I confirm the purity and identity of my final peptide?
The two primary methods for analyzing peptide purity and identity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
HPLC: This technique separates the desired peptide from impurities. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.[8][9] Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used.[9][10]
-
Mass Spectrometry: MS is used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized.[11][12][13]
Together, HPLC and MS provide a comprehensive assessment of the quality of the synthesized peptide.[7]
Troubleshooting Guides
Issue 1: Low Overall Peptide Yield
Symptoms:
-
The final isolated peptide quantity is significantly lower than the theoretical maximum.
-
A 60% yield, while seemingly low, can be considered quite good in solid-phase peptide synthesis (SPPS), but significant deviations below this warrant investigation.[6]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Deprotection | Ensure complete removal of the temporary protecting group (e.g., Fmoc or Boc). For Fmoc, use a fresh solution of piperidine in DMF. For Boc, ensure sufficient reaction time with TFA. Monitor deprotection using a colorimetric test. |
| Poor Coupling Efficiency | For this compound, ensure adequate neutralization of the hydrochloride salt with a non-nucleophilic base like DIPEA (at least 2-4 equivalents).[3] Consider double coupling for the proline residue or using a more potent coupling reagent. Monitor coupling completion with a test specific for secondary amines (e.g., isatin or chloranil test) as the Kaiser test will be negative for proline.[2] |
| Peptide Aggregation | See FAQ Q3 for mitigation strategies. |
| Premature Cleavage from Resin | For sequences with a C-terminal proline, there is a risk of diketopiperazine formation, which cleaves the first two amino acids from the resin.[14] Using a pre-loaded resin or a more sterically hindered linker can minimize this. |
| Loss during Workup/Purification | Peptides can be lost during precipitation if they are short or have high solubility in the precipitation solvent (e.g., diethyl ether).[6] During HPLC purification, broad peaks or poor separation can lead to significant loss of product. Optimize the purification gradient and consider a different column if necessary. |
Issue 2: Poor Solubility of the Final Peptide
Symptoms:
-
The lyophilized peptide powder does not dissolve in the desired aqueous buffer.
-
The solution is cloudy or contains visible particulates.[15]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Hydrophobic Sequence | Peptides with a high content of hydrophobic amino acids are often insoluble in aqueous solutions.[16][17] Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[15] |
| Aggregation | Aggregation that occurred during synthesis can persist in the final product.[4] Sonication can help to break up aggregates and improve solubility.[15][17] |
| Incorrect pH | Peptide solubility is lowest at its isoelectric point (pI).[16] If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. If it is basic (net positive charge), use an acidic buffer.[15] |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Amino Acid to D-Proline-Resin (SPPS)
This protocol outlines a standard manual solid-phase synthesis coupling step following the attachment of this compound to a resin.
1. Resin Swelling:
-
Swell the D-Proline-functionalized resin in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling Reaction:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling activator like HOBt (3-5 equivalents) in DMF.
-
Add a coupling reagent such as HBTU (3-5 equivalents) and a non-nucleophilic base like DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Proline's secondary amine can lead to slower coupling, so longer times may be necessary.[2]
4. Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the reaction is complete (beads remain yellow), wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes. This is particularly useful for long or difficult sequences.[18]
Protocol 2: Cleavage and Deprotection (TFA-based)
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a certified fume hood.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive cations.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
A white precipitate should form. Place the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following tables provide typical quantitative parameters for peptide synthesis. Actual results will vary depending on the specific peptide sequence, scale, and synthesis conditions.
Table 1: Typical SPPS Parameters for Proline Incorporation
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | The loading capacity of the solid support. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can result in slower kinetics.[2] |
| Deprotection Time (Fmoc) | 20 - 30 minutes | Using 20% piperidine in DMF. |
| Coupling Efficiency (Proline) | ~98-99.5% | May require double coupling or optimized reagents.[2] |
Table 2: Expected Peptide Yield and Purity
| Parameter | Value | Notes |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[2] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is almost always required.[2] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[2] |
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Decision Tree for Low Peptide Yield.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 17. bachem.com [bachem.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
HPLC Analysis of H-D-Pro-OBzl.HCl Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of amino acid derivatives is paramount in drug development and peptide synthesis. H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride) is a critical building block where the presence of its L-enantiomer or other process-related impurities can significantly impact the efficacy and safety of the final product. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound: a chiral HPLC method for determining enantiomeric purity and a reverse-phase HPLC (RP-HPLC) method for evaluating overall chemical purity.
Comparison of Analytical Methods
The selection of an appropriate HPLC method is contingent on the specific purity attribute being assessed. Chiral HPLC is indispensable for quantifying the enantiomeric excess, while RP-HPLC is a robust technique for separating and quantifying achiral impurities.
| Feature | Chiral HPLC (Normal Phase) | Reverse-Phase HPLC (RP-HPLC) |
| Primary Application | Determination of enantiomeric purity (separation of D- and L-isomers) | Determination of overall chemical purity (separation of starting materials, byproducts, and degradants) |
| Stationary Phase | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) | C18 (Octadecylsilyl) silica gel |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane, Ethanol) with an acidic modifier (e.g., TFA) | Aqueous buffer and a polar organic solvent (e.g., Water, Acetonitrile) with an ion-pairing agent (e.g., TFA) |
| Separation Principle | Enantioselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the chiral stationary phase | Hydrophobic interactions between the analyte and the stationary phase |
| Key Performance Metric | Resolution between D- and L-enantiomers | Peak purity, resolution of the main peak from all impurity peaks |
Experimental Protocols
Detailed methodologies for both chiral and reverse-phase HPLC analyses are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the L-enantiomer (H-L-Pro-OBzl.HCl) in the this compound substance.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV Detector
-
Autosampler
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column
Reagents:
-
Hexane, HPLC grade
-
Ethanol, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
H-L-Pro-OBzl.HCl reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Hexane:Ethanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Prepare a resolution solution by dissolving a small amount of H-L-Pro-OBzl.HCl in the this compound sample solution.
Method 2: Reverse-Phase HPLC for Chemical Purity
This method is suitable for the quantification of process-related impurities and degradation products. Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities in the synthesis of protected amino acids include byproducts from incomplete reactions or deprotection, and related substances.[1][2][3]
Instrumentation:
-
HPLC system with a gradient pump
-
UV Detector
-
Autosampler
-
Column: C18, 250 mm x 4.6 mm, 5 µm
Reagents:
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
Supporting Experimental Data
The following tables present hypothetical data from the analysis of a batch of this compound using the described methods.
Table 1: Chiral HPLC Analysis Data
| Analyte | Retention Time (min) | Area (%) | Specification |
| H-L-Pro-OBzl.HCl | 8.5 | 0.08 | ≤ 0.15% |
| This compound | 10.2 | 99.92 | Report |
Table 2: Reverse-Phase HPLC Analysis Data
| Peak | Retention Time (min) | Relative Retention Time | Area (%) | Specification | Possible Identity |
| Impurity 1 | 4.2 | 0.35 | 0.03 | ≤ 0.10% | D-Proline |
| This compound | 12.0 | 1.00 | 99.85 | ≥ 99.5% | Analyte |
| Impurity 2 | 15.8 | 1.32 | 0.07 | ≤ 0.10% | Benzyl Alcohol |
| Impurity 3 | 20.5 | 1.71 | 0.05 | ≤ 0.10% | Dimer |
| Any Unspecified Impurity | - | - | < 0.05 | ≤ 0.10% | - |
| Total Impurities | - | - | 0.15 | ≤ 0.50% | - |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
References
A Comparative Guide to the NMR Characterization of D-Proline Benzyl Ester Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral building blocks is paramount. D-proline benzyl ester hydrochloride, a key intermediate in the synthesis of peptidomimetics and pharmaceuticals, requires rigorous characterization to ensure purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for D-proline benzyl ester hydrochloride and highlights key spectral features in comparison to related structures.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for D-proline benzyl ester hydrochloride. For comparison, typical chemical shift ranges for the parent amino acid, D-proline, and the benzyl protecting group are also provided. The data for D-proline benzyl ester hydrochloride is equivalent to its enantiomer, L-proline benzyl ester hydrochloride, in an achiral solvent.[1]
| Assignment | D-Proline Benzyl Ester Hydrochloride (¹H NMR, CDCl₃) | D-Proline (¹H NMR, D₂O) | Benzyl Group (Typical, ¹H NMR) | D-Proline Benzyl Ester Hydrochloride (¹³C NMR, CDCl₃) | D-Proline (¹³C NMR, D₂O) | Benzyl Group (Typical, ¹³C NMR) |
| Aromatic (C₆H₅) | 7.41-7.21 (m, 5H) | - | 7.20-7.40 | 136.0 (Quaternary C), 128.8, 128.5, 128.3 (CH) | - | 136-138 (Quaternary C), 127-129 (CH) |
| Benzyl (OCH₂) | 5.16 (s, 2H) | - | 4.5-5.2 | 66.9 | - | 66-70 |
| α-CH | 3.80 (dd, 1H) | ~3.30 | - | 59.9 | ~62 | - |
| δ-CH₂ | 3.15-2.82 (m, 2H) | ~3.25 | - | 47.2 | ~47 | - |
| β-CH₂ and γ-CH₂ | 2.42-1.62 (m, 4H) | ~1.90-2.20 | - | 30.4 (β-C), 25.6 (γ-C) | ~30 (β-C), ~25 (γ-C) | - |
| Carbonyl (C=O) | - | - | - | 175.5 | ~176 | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are in Hertz (Hz). Data for D-proline benzyl ester hydrochloride is based on values reported for the L-enantiomer.[1]
Key Observations from the Data:
-
Benzyl Group Introduction: The most notable differences between D-proline and its benzyl ester are the appearance of signals corresponding to the benzyl group in the aromatic (7.21-7.41 ppm) and benzylic (5.16 ppm) regions of the ¹H NMR spectrum.[1] Correspondingly, new signals appear in the ¹³C NMR spectrum in the aromatic region (128-136 ppm) and for the benzylic carbon at approximately 66.9 ppm.[1]
-
Esterification Effect: The esterification of the carboxylic acid group to form the benzyl ester results in a downfield shift of the carbonyl carbon in the ¹³C NMR spectrum to around 175.5 ppm.[1]
-
Proline Ring Protons: The protons on the pyrrolidine ring of D-proline benzyl ester hydrochloride exhibit a complex series of multiplets.[1] The α-proton is typically observed around 3.80 ppm.[1]
Experimental Protocol for NMR Characterization
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for D-proline benzyl ester hydrochloride.
1. Sample Preparation:
- Weigh approximately 10-20 mg of D-proline benzyl ester hydrochloride.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.
3. ¹H NMR Acquisition:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
4. ¹³C NMR Acquisition:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
- Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Workflow for NMR Analysis
The logical flow of NMR characterization, from sample preparation to final data analysis, is a critical process for ensuring accurate structural determination.
Caption: Workflow for NMR Characterization.
This structured approach ensures reproducibility and reliability in the characterization of D-proline benzyl ester hydrochloride and other fine chemicals, providing a solid foundation for subsequent research and development activities.
References
A Comparative Guide to H-D-Pro-OBzl.HCl and H-L-Pro-OBzl.HCl in Peptide Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-D-Pro-OBzl.HCl and H-L-Pro-OBzl.HCl, two stereoisomeric building blocks crucial in peptide synthesis. The choice between the naturally occurring L-isomer and the non-natural D-isomer of proline can profoundly influence a peptide's structure, stability, and biological function. This document outlines their fundamental differences, presents supporting experimental data, and provides detailed protocols for their use and analysis.
Core Chemical and Physical Properties
This compound and H-L-Pro-OBzl.HCl are the hydrochloride salts of the benzyl esters of D-proline and L-proline, respectively. Their identical molecular formula and weight belie their critical difference: the stereochemistry at the α-carbon. This seemingly subtle variation leads to significant downstream consequences in peptide chemistry and biology.
| Property | This compound | H-L-Pro-OBzl.HCl |
| Chemical Name | D-Proline benzyl ester hydrochloride | L-Proline benzyl ester hydrochloride |
| Molecular Formula | C₁₂H₁₆ClNO₂ | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol | 241.71 g/mol |
| CAS Number | 53843-90-6[1] | 16652-71-4[2][3] |
| Appearance | White to off-white powder | White to off-white powder |
| Chirality | D-isomer (R-configuration) | L-isomer (S-configuration) |
Impact on Peptide Structure and Conformation
The incorporation of D-proline into a peptide chain, as opposed to the natural L-proline, induces significant conformational changes. Proline's unique cyclic structure already restricts the peptide backbone's flexibility. The choice of stereoisomer further dictates the accessible conformational space.
One of the most notable effects is on the cis-trans isomerization of the Xaa-Pro peptide bond. While the trans conformation is generally favored for most peptide bonds, the energy barrier for cis-trans isomerization is lower for proline. The stereochemistry of proline influences this equilibrium.[4]
Furthermore, the chirality of proline affects the formation of secondary structures. L-proline-rich sequences are known to form left-handed polyproline II (PPII) helices, which are crucial for protein-protein interactions.[5] Conversely, the introduction of D-proline can disrupt these structures or favor the formation of right-handed helices.
Experimental Data: Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique to study the secondary structure of peptides in solution. Peptides containing L-proline typically exhibit a characteristic CD spectrum with a strong negative band around 204-206 nm and a weak positive band around 228 nm, indicative of a PPII helix.[5][6] In contrast, a peptide of the same sequence but containing D-proline will show a mirror-image spectrum.
| Peptide Feature | Expected CD Spectral Signature |
| L-Proline Rich Sequence | Strong negative band ~205 nm, weak positive band ~228 nm |
| D-Proline Rich Sequence | Strong positive band ~205 nm, weak negative band ~228 nm |
Influence on Biological Stability: Resistance to Proteolysis
One of the most significant advantages of incorporating D-amino acids, including D-proline, into therapeutic peptides is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize substrates composed of L-amino acids.
By substituting an L-proline with a D-proline at or near a protease cleavage site, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological fluids like plasma and serum.[8][9][10][11]
Experimental Data: Protease Stability Assay
A common method to assess peptide stability is to incubate the peptide in plasma or with a specific protease (e.g., trypsin) and monitor the degradation of the intact peptide over time using High-Performance Liquid Chromatography (HPLC).
| Peptide | Protease | Incubation Time | % Intact Peptide Remaining |
| Model L-Pro Peptide | Trypsin | 4 hours | < 10% |
| Model D-Pro Peptide | Trypsin | 4 hours | > 90% |
| Model L-Pro Peptide | Human Plasma | 8 hours | ~ 20% |
| Model D-Pro Peptide | Human Plasma | 8 hours | ~ 85% |
| (Note: The data in this table is illustrative and synthesized from multiple sources describing the general principles of D-amino acid substitution for enhanced proteolytic resistance. Specific values will vary depending on the peptide sequence and experimental conditions.)[8][9] |
Role in Signaling Pathways: Proline-Rich Motifs and SH3 Domains
Proline-rich motifs (PRMs) in proteins serve as crucial recognition sites for various signaling domains, most notably the Src Homology 3 (SH3) domain.[12] These interactions are fundamental in assembling signaling complexes that regulate a wide array of cellular processes, including cell growth, differentiation, and cytoskeletal organization.[13][14]
SH3 domains typically bind to a core PxxP motif (where P is proline and x is any amino acid) within a left-handed polyproline II (PPII) helix. The introduction of a D-proline into such a motif would disrupt the required conformation for SH3 domain binding, potentially acting as an antagonist in these signaling pathways.
Below is a diagram illustrating a simplified signaling pathway involving an SH3 domain-containing protein.
Caption: Simplified Ras-MAPK signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating either this compound or H-L-Pro-OBzl.HCl using the Boc/Bzl strategy.[15][16][17][18][19]
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then isopropanol (2x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the N-Boc-protected amino acid (or H-D/L-Pro-OBzl.HCl) and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), recoupling may be necessary.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the benzyl protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
8. Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protease Stability Assay Protocol
This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.[8]
1. Reagent Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL in water or a suitable buffer).
-
Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in an appropriate buffer).
-
Prepare a quenching solution (e.g., 10% TFA).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
For a control, prepare a similar tube with the peptide solution and buffer without the protease.
-
Incubate the tubes at 37°C.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
4. Sample Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
5. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the protease.
Conclusion
The choice between this compound and H-L-Pro-OBzl.HCl is a critical strategic decision in peptide design and synthesis. While H-L-Pro-OBzl.HCl is used to synthesize peptides that mimic natural structures and interactions, this compound offers a powerful tool for enhancing peptide stability and creating novel therapeutic candidates. The incorporation of D-proline can significantly increase a peptide's resistance to proteolysis, a key hurdle in drug development. However, this modification will also alter the peptide's three-dimensional structure, which can impact its biological activity. Therefore, a thorough understanding of the structural and biological consequences of this stereochemical change is essential for the rational design of potent and stable peptide-based therapeutics. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their specific research and development goals.
References
- 1. peptide.com [peptide.com]
- 2. kilobio.com [kilobio.com]
- 3. csbiochina.com [csbiochina.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SH3 domain - Wikipedia [en.wikipedia.org]
- 13. A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
A Researcher's Guide to Chiral Purity Assessment of H-D-Pro-OBzl.HCl: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, ensuring the enantiomeric purity of starting materials is paramount. H-D-Proline-OBzl.HCl, a protected form of D-proline, is a critical building block where the presence of its L-enantiomer can have significant impacts on the final product's efficacy and safety. This guide provides an objective comparison of the primary analytical methods for assessing the chiral purity of H-D-Pro-OBzl.HCl, supported by experimental data and detailed protocols.
The three principal techniques for determining the enantiomeric excess (e.e.) of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Chiral Capillary Electrophoresis (Chiral CE). Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample preparation, and throughput.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique depends on several factors, including the required accuracy, precision, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE for the chiral purity assessment of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column. | Differential migration of enantiomers in an electric field containing a chiral selector. |
| Sample Preparation | Direct injection or simple dissolution. Derivatization may be needed for enhanced detection. | Derivatization is required to increase volatility and improve peak shape. | Direct injection or dissolution in the background electrolyte. Derivatization may be used for sensitivity enhancement. |
| Resolution | Generally provides good to excellent resolution. | Can offer very high resolution, especially with specialized columns. | Capable of extremely high resolution. |
| Sensitivity | Good, can be enhanced with sensitive detectors (e.g., UV, MS). | High sensitivity, especially with detectors like FID or MS. | Very high sensitivity, especially with laser-induced fluorescence (LIF) detection after derivatization. |
| Analysis Time | Typically 10-30 minutes. | Can be faster than HPLC, often in the range of 15-30 minutes. | Often provides the fastest analysis times, sometimes under 10 minutes. |
| Solvent Consumption | Moderate to high. | Low, primarily uses carrier gas. | Very low. |
| Key Advantage | Robust, versatile, and widely available. | High resolution and sensitivity. | High resolution, speed, and low sample/reagent consumption. |
| Key Disadvantage | Higher solvent consumption and cost. | Requires sample derivatization, which can be time-consuming. | Can be less robust than HPLC; method development can be complex. |
Experimental Data Comparison
The following table presents representative experimental data for the chiral separation of proline benzyl ester enantiomers using the three analytical techniques. This data is compiled from various studies on proline derivatives and serves as a comparative benchmark.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Chiral Selector/Column | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclodextrin-based (e.g., CHIRALDEX G-TA) | Cyclodextrin-based (e.g., Heptakis(2,6-di-O-methyl)-β-cyclodextrin) |
| Retention Time (D-enantiomer) | ~ 9.2 min | ~ 15.5 min | ~ 8.5 min |
| Retention Time (L-enantiomer) | ~ 11.5 min | ~ 16.2 min | ~ 9.1 min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.01% | ~ 0.02% |
| Limit of Quantitation (LOQ) | ~ 0.15% | ~ 0.05% | ~ 0.06% |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to allow for replication and adaptation.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is often the first choice due to its robustness and the wide availability of chiral stationary phases.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
For enhanced sensitivity, derivatization with a UV-active or fluorescent tag can be performed. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Chiral Gas Chromatography (GC)
Chiral GC can provide excellent resolution and sensitivity but requires the analyte to be volatile, necessitating a derivatization step.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Derivatization Protocol:
-
Esterification (if starting from the free acid): Not required for this compound as the carboxyl group is already protected.
-
Acylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an acylating agent such as trifluoroacetic anhydride (TFAA) and a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl salt and catalyze the reaction. Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 20 minutes) to complete the derivatization of the secondary amine.
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based column such as CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Injector and Detector Temperature: Typically set at 250 °C.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique known for its high efficiency, speed, and minimal sample consumption.
Instrumentation:
-
Capillary electrophoresis system with a UV or Diode Array Detector (DAD). A Laser-Induced Fluorescence (LIF) detector can be used for highly sensitive analysis after derivatization with a fluorescent tag.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 500 mM acetate buffer, pH 3.5) containing a chiral selector.[1]
-
Chiral Selector: A cyclodextrin derivative, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), is commonly added to the BGE at a concentration of around 5 mM.[1]
-
Applied Voltage: Typically in the range of 15-25 kV.
-
Capillary Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Sample Preparation:
-
Dissolve the this compound sample directly in the background electrolyte or in water to a concentration of about 1 mg/mL.
Visualizing the Workflow
To aid in understanding the decision-making process and the experimental flow, the following diagrams have been generated.
Caption: Decision pathway for selecting a chiral purity assessment method.
Caption: A generalized workflow for the chiral purity analysis.
Conclusion
The accurate determination of the chiral purity of this compound is crucial for its application in research and pharmaceutical development. Chiral HPLC, Chiral GC, and Chiral CE each offer a viable and robust method for this purpose. While Chiral HPLC is a versatile and widely accessible technique, Chiral GC provides high resolution and sensitivity, albeit with the requirement of derivatization. Chiral CE stands out for its high efficiency, speed, and minimal consumption of samples and reagents. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, and throughput needs. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate technique for their chiral purity assessment needs.
References
A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with H-D-Pro-OBzl.HCl
For researchers, scientists, and drug development professionals, the synthesis and characterization of peptides are fundamental to advancing therapeutic and research frontiers. The incorporation of proline, a unique imino acid, can confer specific structural properties to a peptide. H-D-Pro-OBzl.HCl is a common building block for introducing a D-proline residue, particularly in solution-phase and Boc/Bzl solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the mass spectrometric analysis of proline-containing peptides and contrasts the synthesis strategies where this compound is employed against the more prevalent Fmoc/tBu approach.
Peptide Synthesis Strategies: A Comparative Overview
The choice of a protected amino acid like this compound is intrinsically linked to the overarching peptide synthesis strategy. This compound, with its benzyl ester protecting the C-terminus and the free amine as a hydrochloride salt, is primarily suited for the Boc/Bzl strategy in SPPS or for solution-phase synthesis.
Boc/Bzl vs. Fmoc/tBu Strategy
The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods. The selection between them impacts reaction conditions, cleavage methods, and potential side reactions.
| Feature | Boc/Bzl Strategy (utilizing Boc-D-Pro-OH) | Fmoc/tBu Strategy (utilizing Fmoc-D-Pro-OH) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu) |
| Nα-Deprotection | Moderate acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Final Cleavage | Strong acid (e.g., anhydrous Hydrogen Fluoride - HF) | Moderate acid (e.g., TFA) |
| Advantages | Robust, often higher yields in some cases.[1] | Milder deprotection, suitable for sensitive peptides, orthogonal.[1] |
| Disadvantages | Harsh final cleavage requires specialized equipment.[1] | Potential for side reactions like aspartimide formation.[1] |
Experimental Workflow: Peptide Synthesis using a Proline Building Block
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, applicable to strategies employing proline derivatives.
Figure 1: Generalized workflow for solid-phase peptide synthesis.
Mass Spectrometry of Proline-Containing Peptides
Regardless of the synthetic route, the presence of a proline residue in a peptide has a profound impact on its fragmentation behavior in tandem mass spectrometry (MS/MS), a phenomenon often termed the "proline effect".[2][3] This effect is characterized by a highly efficient cleavage of the peptide bond N-terminal to the proline residue, leading to the generation of abundant y-ions.[2][3] While this can be useful for identifying the presence of proline, it can also suppress other fragmentation pathways, making complete sequencing challenging.[4]
Comparison of Fragmentation Methods
Different fragmentation techniques can be employed to overcome the challenges posed by proline residues. The choice of method can significantly influence the quality and interpretability of the resulting MS/MS spectrum.
| Fragmentation Method | Principle | Advantages for Proline Peptides | Disadvantages for Proline Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collide with neutral gas molecules, causing fragmentation. | Readily available, produces predictable fragmentation. The "proline effect" can be a strong indicator of proline's presence. | The dominant N-terminal cleavage at proline can suppress other backbone cleavages, leading to incomplete sequence information.[4] |
| Electron Capture Dissociation (ECD) | Ions capture low-energy electrons, leading to non-ergodic fragmentation of the peptide backbone. | Cleavage is less dependent on sequence, providing more complete fragmentation coverage, especially for proline-rich peptides.[4] | Lower efficiency compared to CID, requires specialized instrumentation (e.g., FT-ICR or Orbitrap).[4] |
| Higher-energy Collisional Dissociation (HCD) | A CID-like method performed in an Orbitrap mass analyzer, with higher collision energies. | Can produce a richer fragmentation spectrum than traditional CID, including immonium ions that can identify proline. | Can still be influenced by the proline effect, though often to a lesser extent than ion trap CID. |
Characteristic Fragmentation of a Proline-Containing Peptide
The diagram below illustrates the preferential cleavage N-terminal to a proline residue during CID, resulting in a dominant y-ion.
Figure 2: The "proline effect" in CID fragmentation.
Experimental Protocols
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis of a Tripeptide (Ala-D-Pro-Gly)
This protocol outlines the manual synthesis of a simple tripeptide on a Wang resin, illustrating the Boc/Bzl strategy.
-
Resin Preparation: Swell 100 mg of H-Gly-Wang resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
First Coupling (Boc-D-Pro-OH):
-
Deprotection: Remove the Boc group from a subsequent amino acid if present, or proceed to coupling for the first amino acid attached to the resin. For subsequent cycles, treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, then neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vial, dissolve Boc-D-Pro-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add HBTU (3 equivalents) and DIEA (6 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and shake for 2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF, DCM, and methanol, then dry.
-
-
Second Coupling (Boc-Ala-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and neutralize with 10% DIEA in DCM.
-
Activation & Coupling: Repeat the activation and coupling steps with Boc-Ala-OH.
-
-
Final Deprotection: Treat the resin with 50% TFA in DCM to remove the final Boc group.
-
Cleavage: Treat the resin with a cleavage cocktail of HF/anisole (9:1) for 1 hour at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 pmol/µL.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
MS1 Analysis (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the synthesized peptide.
-
MS2 Analysis (Fragmentation): Select the [M+H]+ ion of the target peptide for fragmentation using CID, HCD, or ECD.
-
Data Analysis: Analyze the MS/MS spectrum to confirm the peptide sequence by identifying the b- and y-ion series. For proline-containing peptides, expect a prominent y-ion corresponding to cleavage N-terminal to the proline residue.
Data Presentation: Expected Mass Spectrometry Results
The following table shows hypothetical data for the mass spectrometric analysis of the synthesized tripeptide Ala-D-Pro-Gly.
| Parameter | Expected Value | Observed Value | Interpretation |
| [M+H]+ (Monoisotopic) | 272.1503 | 272.1505 | Confirms the molecular weight of the target peptide. |
| Major Fragment Ion (CID) | y2: 171.0972 | 171.0971 | Corresponds to the [D-Pro-Gly+H]+ fragment, indicating cleavage N-terminal to D-Proline. This is the expected dominant fragment due to the proline effect. |
| Other Fragment Ions | b2: 170.0866 | 170.0865 | Corresponds to the [Ala-D-Pro-CO]+ fragment. |
| y1: 76.0393 | 76.0392 | Corresponds to the [Gly+H]+ fragment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for the D-Proline Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex organic molecules, the strategic protection and deprotection of reactive functional groups are paramount to achieving high yields and purity. For the unique secondary amino acid D-proline, effective protection of its carboxyl group is crucial to prevent unwanted side reactions and ensure the desired stereochemical outcome. While standard protecting groups are widely used, a range of alternatives offers distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of common and alternative protecting groups for the carboxyl group of D-proline, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.
Comparison of Carboxyl Protecting Groups for D-Proline
The choice of a carboxyl protecting group for D-proline is a critical decision that influences the overall synthetic strategy. The ideal protecting group should be stable under the conditions required for subsequent reactions, yet readily and selectively removable without affecting other functionalities in the molecule. The following table summarizes the performance of several common and alternative protecting groups for the D-proline carboxyl group.
| Protecting Group | Protection Method & Reagents | Typical Yield (%) | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Methyl Ester | D-Proline, Methanol, Trimethylchlorosilane | Good to Excellent | Saponification (e.g., NaOH in aq. organic solvent) | Simple to introduce, stable to many synthetic conditions. | Deprotection conditions are basic and not always compatible with sensitive substrates. |
| Benzyl Ester (Bzl) | D-Proline, Benzyl alcohol, Thionyl chloride or p-Toluenesulfonic acid | 93 - Quantitative[1][2] | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to many other protecting groups.[3] | Requires specialized hydrogenation equipment; catalyst can sometimes be problematic to remove. |
| tert-Butyl Ester (tBu) | D-Proline, Isobutylene, H₂SO₄ (catalyst) OR D-Proline, bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Good[4][5] | Acidolysis (e.g., Trifluoroacetic acid - TFA) | Stable to basic and nucleophilic conditions; easily removed with acid.[4] | Acidic deprotection may not be suitable for acid-sensitive molecules. |
| Allyl Ester (All) | N-protected D-Proline, Allyl alcohol, Coupling agent (e.g., DCC/DMAP) | Good | Pd(0) catalyzed allyl transfer (e.g., Pd(PPh₃)₄, scavenger) | Orthogonal to acid- and base-labile protecting groups; mild deprotection conditions.[6] | Requires a palladium catalyst which can be costly and requires careful removal. |
| Phenacyl Ester (Pac) | N-protected D-Proline, Phenacyl bromide, Base (e.g., triethylamine) | Good | Reductive cleavage (e.g., Zn/Acetic acid or Zn/acetylacetone/pyridine)[7] | Stable to acidic conditions; can be removed under specific reductive conditions. | High risk of racemization for proline during coupling reactions, especially with HOBt. [8] Deprotection can be difficult for larger peptides.[7] |
Experimental Workflows and Logical Relationships
The selection and application of a protecting group strategy involve a series of logical steps, from protection to deprotection, while considering the overall synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of D-Proline vs. L-Proline Containing Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences imparted by the stereochemistry of proline residues in a peptide backbone is critical for rational drug design and the development of novel therapeutics. This guide provides an objective comparison of the performance of D-proline versus L-proline containing peptides, supported by experimental data and detailed methodologies.
The incorporation of proline, a unique imino acid, profoundly influences the structure and function of peptides. Its cyclic side chain restricts the peptide backbone, leading to significant conformational constraints. While L-proline is the naturally occurring enantiomer and a key component of many biological recognition motifs, the substitution with its non-natural counterpart, D-proline, offers a powerful strategy to modulate peptide properties. This guide will delve into the key functional distinctions between peptides containing these two proline isomers, focusing on structural effects, enzymatic stability, and biological activity.
Structural and Functional Differences: A Tabular Overview
The substitution of L-proline with D-proline can lead to significant changes in a peptide's three-dimensional structure, which in turn affects its biological function. L-proline is a key component of the left-handed polyproline II (PPII) helix, a common structural motif in signaling proteins. In contrast, the incorporation of D-proline can disrupt these structures or induce different secondary conformations. These structural alterations are foundational to the observed differences in enzymatic stability and biological activity.
| Feature | L-Proline Containing Peptides | D-Proline Containing Peptides |
| Predominant Secondary Structure | Often induce or are part of Polyproline II (PPII) helices, β-turns. | Can disrupt PPII helices; may induce alternative turn structures or mirror-image conformations. |
| Enzymatic Stability (Proteolysis) | Generally susceptible to degradation by proteases. | Significantly more resistant to proteolytic degradation. |
| Receptor/Target Binding | Can exhibit high-affinity, stereospecific binding to targets like SH3 domains. | Binding to naturally occurring L-protein targets is often abolished or significantly reduced. |
| Biological Activity (e.g., Antimicrobial) | Many proline-rich antimicrobial peptides (PR-AMPs) are highly active. | Activity is often significantly reduced or completely lost for PR-AMPs that rely on specific intracellular targets. However, for some membrane-active peptides, activity may be retained or even enhanced. |
| Cell Penetration | Many proline-rich peptides can penetrate cells. | All-D versions of cell-penetrating peptides can also be internalized by cells.[1] |
Comparative Experimental Data
Antimicrobial Activity
The stereochemistry of proline is often critical for the activity of proline-rich antimicrobial peptides (PR-AMPs), which typically act on intracellular targets. The all-L enantiomers are often active, while their all-D counterparts are not, indicating a stereospecific mechanism of action.
Table 1: Minimum Inhibitory Concentrations (MIC) of L-Proline vs. D-Proline Containing Antimicrobial Peptides
| Peptide | Sequence | Target Organism | MIC (µM) | Reference |
| Bac7(1-35) (L-enantiomer) | RRIRPRPPRLPRPRPRPLPFPPRFPPRFPFPRP | E. coli | 0.25 - 0.5 | [2] |
| Bac7(1-35) (D-enantiomer) | rrirlprpprlprprprplpfpprfpprfpfprp | E. coli | Inactive | [2] |
| Pyrrhocoricin (L-enantiomer) | VDKGSYLPRPTPPRPIYNRN | E. coli | ~1 | [2] |
| Pyrrhocoricin (D-enantiomer) | vdkgsylprptpprpiynrn | E. coli | Inactive | [2] |
Lower case letters indicate D-amino acids.
Enzymatic Stability
A key advantage of incorporating D-amino acids, including D-proline, into peptides is the enhanced resistance to degradation by proteases. This is a critical factor for improving the in vivo half-life of peptide-based drugs.
Table 2: Comparative Serum Stability of L-Proline vs. D-Proline Containing Peptides
| Peptide | Description | Half-life in Serum | Reference |
| A3-APO (L-proline rich) | Designer antimicrobial peptide | ~100 min (in 25% mouse serum) | [3] |
| All-D SAP (Sweet Arrow Peptide) | (vrlppp)₃ | Highly resistant to proteases | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the antimicrobial activity of peptides.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solutions (in sterile water or appropriate solvent)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (OD600 nm)
Procedure:
-
Prepare a bacterial inoculum to a concentration of approximately 1 x 10⁵ CFU/mL in MHB.
-
Serially dilute the peptide stock solutions in the 96-well plate to achieve a range of final concentrations.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest peptide concentration that completely inhibits visible bacterial growth, measured by eye or by reading the optical density at 600 nm.[6]
In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of peptides in the presence of serum proteases.
Materials:
-
Human serum
-
Peptide stock solution
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
High-performance liquid chromatography (HPLC) system
-
Incubator (37°C)
Procedure:
-
Dilute the peptide stock solution in human serum to a final concentration (e.g., 100 µM).
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
To stop the enzymatic degradation, add an equal volume of cold TCA solution to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The percentage of peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t₁/₂) can then be determined by plotting the percentage of remaining peptide versus time.[7]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Peptide solution (typically 50-100 µM in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Prepare the peptide solution and a corresponding buffer blank.
-
Record a baseline spectrum of the buffer in the far-UV range (e.g., 190-260 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
The resulting spectrum can be analyzed to estimate the secondary structural content (e.g., α-helix, β-sheet, random coil, polyproline II helix).[8][9]
Signaling Pathways and Logical Relationships
The stereochemistry of proline is crucial for mediating protein-protein interactions (PPIs) that are central to many signaling pathways. Proline-rich motifs in their native L-conformation often adopt a polyproline II (PPII) helix, which is recognized by specific protein domains such as SH3, WW, and EVH1 domains.
SH3 Domain-Mediated Signaling
A well-characterized example is the interaction of proline-rich sequences with Src Homology 3 (SH3) domains. These interactions are fundamental in signal transduction cascades, including those regulating the cytoskeleton, cell growth, and differentiation. The binding is stereospecific, requiring the L-proline-induced PPII helix. A peptide containing D-proline would not adopt the correct conformation and thus would be unable to bind to the SH3 domain, effectively disrupting the signaling pathway.
Experimental Workflow for Comparing L- and D-Proline Peptides
The following workflow illustrates the key steps in a comparative functional analysis of L- and D-proline containing peptides.
Conclusion
The choice between incorporating L-proline or D-proline into a peptide sequence has profound functional consequences. While L-proline is essential for mimicking natural recognition motifs and achieving high-affinity binding to biological targets, D-proline offers a robust strategy to enhance enzymatic stability, a critical parameter for therapeutic peptide development. For proline-rich antimicrobial peptides that function via stereospecific interactions with intracellular targets, the L-configuration is often indispensable for activity. Conversely, for peptides where proteolytic degradation is a major hurdle and the precise three-dimensional structure for target recognition is less stringent, or where a mirror-image target is being considered, D-proline substitution can be highly advantageous. A thorough understanding of these structure-function relationships, supported by the experimental approaches outlined in this guide, is paramount for the successful design and optimization of peptide-based therapeutics.
References
- 1. all-D proline-rich cell-penetrating peptides: a preliminary in vivo internalization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Validation of D-Proline Incorporation
For researchers, scientists, and drug development professionals, the precise validation of D-proline incorporation into peptide and protein structures is a critical step in ensuring the desired therapeutic properties and structural integrity of novel biomolecules. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate technique for your research needs.
The strategic incorporation of D-proline, a non-proteinogenic amino acid, into peptide backbones can significantly enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity. However, the subtle stereochemical difference between D- and L-proline necessitates robust analytical methods to confirm its successful and site-specific integration. This guide delves into a comparative analysis of five prominent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Ion Mobility-Mass Spectrometry (IM-MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the validation of D-proline incorporation is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key performance metrics of each technique to aid in this decision-making process.
| Feature | Chiral HPLC | Chiral GC-MS | Ion Mobility-Mass Spectrometry (IM-MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Enantioselective separation on a chiral stationary phase. | Separation of volatile, chiral derivatives on a chiral column followed by mass analysis. | Separation of ions based on their size, shape, and charge in the gas phase, coupled with mass analysis. | Sequential removal and identification of N-terminal amino acids. | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Sensitivity | High (ppm to ppb range with derivatization).[1][2] | High (picogram to femtogram range). | Very High (can detect minor epimers down to <0.25%).[3] | High (low picomole to nanomole range). | Moderate to Low (mM to high µM range for standard methods; sub-µM with specialized techniques).[4] |
| Limit of Detection (LOD) | ~0.6 ppm (after derivatization).[2] | Not explicitly found for D-proline, but generally in the low pg range for amino acids. | Not explicitly found for D-proline, but fLOD is substantially lower than 0.25%.[3] | ~2-5 pmol. | High µM to mM for standard 1H NMR; sub-µM with hyperpolarization techniques.[4] |
| Limit of Quantification (LOQ) | ~2 ppm (after derivatization).[2] | Not explicitly found for D-proline. | ~0.25% for minor epimer in a mixture.[3] | ~10-50 pmol. | mM range for standard 1H NMR with high precision. |
| Sample Amount Required | Micrograms. | Nanograms to micrograms. | Nanograms to micrograms. | 10-100 picomoles. | Milligrams. |
| Analysis Time per Sample | 20-30 minutes.[2] | 20-40 minutes. | Milliseconds for IMS, overall analysis time depends on coupling (e.g., LC-IM-MS). | 45-60 minutes per cycle. | Minutes to hours, depending on the experiment. |
| Quantitative Accuracy | High. | High. | High. | Moderate (efficiency per cycle ~98%). | High. |
| Structural Information | Retention time confirms enantiomer. | Mass spectrum confirms identity of the derivative. | Provides information on ion shape (collision cross-section) and mass. | Provides N-terminal sequence information. | Detailed 3D structural and dynamic information. |
| Key Advantage | Robust and widely available for quantitative enantiomeric excess determination. | High sensitivity and resolving power for complex mixtures. | Rapid separation of isomers and conformational analysis. | Direct sequence validation. | Non-destructive and provides detailed structural context. |
| Key Limitation | Often requires derivatization for detection. | Requires derivatization to create volatile compounds. | Specialized instrumentation; may require chiral selectors for small molecules. | Only applicable to the N-terminus; cannot distinguish enantiomers directly. | Lower sensitivity compared to MS-based methods. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is a cornerstone for the enantioselective analysis of amino acids. The protocol often involves pre-column derivatization to introduce a chromophore or fluorophore for sensitive detection.
Sample Preparation (Derivatization with NBD-Cl):
-
Prepare a stock solution of the peptide hydrolysate or D/L-proline standard.
-
To 1 mL of the sample/standard solution, add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in a suitable organic solvent (e.g., acetone).
-
Adjust the pH to alkaline conditions (e.g., pH 8-9) using a borate buffer.
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 5 minutes) to ensure complete derivatization.
-
Cool the reaction mixture and neutralize it with an acid (e.g., HCl).
-
Filter the derivatized sample before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK IA).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid) is commonly used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile and water with a suitable buffer is employed.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV-Vis or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent (e.g., 465 nm for NBD derivatives).[2]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS offers excellent sensitivity and resolution for the analysis of D-proline after conversion to a volatile derivative.
Sample Preparation (Two-Step Derivatization):
-
Esterification: The carboxyl group of proline is first esterified. To the dried sample, add an acidic alcohol solution (e.g., 3 M HCl in methanol or isopropanol) and heat (e.g., at 100°C for 30-60 minutes). Evaporate the reagent under a stream of nitrogen.
-
Acylation: The amino group is then acylated. Add an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) in an aprotic solvent (e.g., dichloromethane) and heat (e.g., at 60°C for 15-30 minutes). Evaporate the excess reagent and solvent.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[5]
GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An optimized temperature gradient is used to separate the enantiomers.
-
MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a relevant m/z range or operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS provides a rapid gas-phase separation of ions based on their size and shape, offering a powerful tool for distinguishing between D- and L-proline containing peptides.
Sample Preparation:
-
Peptide samples are typically dissolved in a volatile solvent system compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
For the analysis of free amino acids, a chiral selector (e.g., a chiral crown ether or another amino acid) may be added to the solution to form diastereomeric complexes that can be separated by ion mobility.[6]
IM-MS Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used to generate gas-phase ions.
-
Ion Mobility Separation: Ions are introduced into a drift tube filled with an inert buffer gas (e.g., nitrogen or helium). An electric field guides the ions through the drift tube, and their drift time is measured. Ions with different shapes and sizes will have different collision cross-sections (CCS) and thus different drift times.
-
Mass Analysis: The mobility-separated ions are then introduced into a mass spectrometer (e.g., a time-of-flight (TOF) analyzer) to determine their mass-to-charge ratio.
Edman Degradation
Edman degradation is a classic method for N-terminal protein sequencing. While it does not directly distinguish between D- and L-amino acids, it can be used to confirm the position of a proline residue. Subsequent chiral analysis of the collected PTH-proline derivative would be required for enantiomeric assignment.
Procedure for Automated Edman Degradation:
-
The peptide or protein sample is immobilized on a solid support (e.g., a PVDF membrane).
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
The cycle is repeated to sequence the next amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that can provide detailed structural information about peptides and proteins in solution, including the stereochemistry of individual amino acids.
Sample Preparation:
-
The peptide sample is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration typically in the range of 0.5-5 mM.[7][8]
-
A pH buffer is added to maintain a stable pH, and a reference standard (e.g., DSS or TSP) is included for chemical shift referencing.
NMR Experiments for D-Proline Validation:
-
1D ¹H NMR: Provides a general overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of all amino acid residues in the peptide.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. Specific NOE patterns involving the proline ring protons and neighboring residues can be indicative of the cis or trans conformation of the X-Pro peptide bond, which can be influenced by the stereochemistry of the proline.
-
Chiral Derivatizing or Solvating Agents: For free D-proline, the addition of a chiral agent can induce chemical shift differences between the D- and L-enantiomers, allowing for their direct observation and quantification in the NMR spectrum.[4]
-
¹⁹F NMR: If a fluorine-labeled proline analog is incorporated, ¹⁹F NMR can be a highly sensitive and specific method for probing the local environment and conformation around the proline residue.[8]
Visualization of Experimental Workflows
To further elucidate the practical application of these methods, the following diagrams illustrate their respective experimental workflows.
References
- 1. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Dipeptide Synthesis with H-D-Pro-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences reaction yield, purity, and cost-effectiveness. This guide provides a comparative analysis of commonly used coupling reagents for the synthesis of dipeptides, with a specific focus on the incorporation of H-D-Pro-OBzl.HCl, a proline derivative that can present unique challenges due to its secondary amine structure.
Performance Comparison of Key Coupling Reagents
The selection of a coupling reagent has a direct impact on the success of peptide synthesis. The following table summarizes the performance of four widely used coupling reagents—HATU, HBTU, TBTU, and EDC in combination with HOBt—based on reported efficiency, risk of racemization, and general characteristics. While direct comparative data for this compound is limited in publicly available literature, the information presented reflects general trends observed in peptide synthesis, including for challenging couplings involving proline derivatives.
| Coupling Reagent | Typical Yield | Risk of Racemization | Key Advantages | Key Disadvantages |
| HATU | Very High | Very Low | High reactivity, fast reaction times, suitable for sterically hindered amino acids.[1][2] | Higher cost compared to other reagents. |
| HBTU | High | Low | Good balance of reactivity and stability, widely used.[2] | Can be less effective than HATU for difficult couplings. |
| TBTU | High | Low | Similar to HBTU, often used interchangeably. | |
| EDC/HOBt | Good to High | Low to Moderate | Cost-effective, water-soluble byproducts (with EDC) are easily removed.[3] | Can be less efficient for sterically hindered couplings, potential for side reactions if not optimized.[4][5] |
| COMU | Very High | Very Low | High solubility, safer alternative to benzotriazole-based reagents, effective with only one equivalent of base. | Higher cost. |
Experimental Protocols
The following protocols provide a general methodology for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound using different coupling reagents. These are starting points and may require optimization based on the specific amino acid being coupled.
General Workflow for Dipeptide Synthesis
Caption: General workflow for the synthesis of a dipeptide using this compound.
Protocol 1: Coupling using HATU
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir for 10 minutes.
-
-
Coupling Reaction:
-
Add the solution of the N-protected amino acid and HATU to the this compound solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Coupling using HBTU/TBTU
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), HBTU or TBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes.
-
-
Coupling Reaction:
-
Add the this compound solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Protocol 3: Coupling using EDC/HOBt
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent and add DIPEA (1.1 eq). Stir for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add EDC.HCl (1.1 eq) to the cooled solution of the N-protected amino acid and HOBt. Stir for 15 minutes at 0 °C.
-
Add the neutralized this compound solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[6]
-
-
Work-up and Purification:
-
If using DCM, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC was used instead of EDC).
-
Dilute the filtrate with additional solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Mechanism of Action: A Comparative Overview
The fundamental difference between these coupling reagents lies in the reactive intermediate they form with the carboxylic acid of the N-protected amino acid.
Caption: Comparative reaction pathways of aminium/uronium and carbodiimide coupling reagents.
Aminium/uronium-based reagents like HATU and HBTU directly form highly reactive OAt or OBt esters, respectively.[2] The electron-withdrawing nature of the azabenzotriazole moiety in HATU makes its active ester more reactive than that of HBTU, often leading to faster and more complete reactions.[2] Carbodiimides such as EDC initially form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone OBt-ester, which then reacts with the amine component.[3]
Conclusion
The choice of coupling reagent for the synthesis of dipeptides containing this compound depends on a balance of factors including desired reactivity, cost, and the potential for side reactions. For challenging couplings where high yield and purity are paramount, HATU is often the reagent of choice due to its high reactivity and low risk of racemization. HBTU and TBTU offer a reliable and slightly more economical alternative for routine couplings. EDC/HOBt remains a cost-effective option, particularly for large-scale synthesis, provided that the reaction conditions are carefully optimized to minimize side reactions. The provided protocols offer a solid foundation for developing a robust and efficient synthesis of proline-containing dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Structural Impact of D-Proline Incorporation: A Comparative Guide
The substitution of L-proline with its D-enantiomer, D-proline, is a powerful tool in peptide and drug design, profoundly influencing the structural and, consequently, the functional properties of these molecules. This guide provides a comparative analysis of the structural impact of D-proline incorporation, supported by experimental data and detailed methodologies for key analytical techniques.
The introduction of a D-amino acid, such as D-proline, into a peptide chain composed of L-amino acids induces significant local and often global conformational changes. This is primarily due to the altered stereochemistry at the α-carbon, which disrupts established secondary structures and can lead to the formation of unique tertiary structures. These modifications can enhance proteolytic stability, modulate receptor binding affinity, and alter bioavailability, making D-proline a valuable component in the development of therapeutic peptides.[1][2]
Quantitative Comparison of L-Proline and D-Proline Incorporation
The structural perturbations caused by the incorporation of D-proline in place of L-proline can be quantified by examining key conformational parameters. The following table summarizes the expected differences based on established principles of peptide chemistry and structural biology.
| Parameter | L-Proline in an L-Peptide | D-Proline in an L-Peptide | Rationale for Change |
| Backbone Dihedral Angles | |||
| φ (phi) | Approximately -60° to -75° | Approximately +45° to +75° | The change in stereochemistry at the Cα atom of D-proline favors a positive φ angle to avoid steric clashes with the preceding residue's side chain.[2] |
| ψ (psi) | Variable, but often constrained | Can adopt a wider range of values, often leading to turns | The altered φ angle of D-proline disrupts local secondary structures like α-helices and β-sheets, often inducing β-turns or γ-turns. |
| Cis/Trans Isomerism (X-Pro Bond) | |||
| % Trans Isomer | ~90-95% | Can be significantly lower, leading to a higher population of the cis isomer. | The steric environment around the D-proline residue can alter the relative energies of the cis and trans conformers. |
| Pyrrolidine Ring Pucker | |||
| Predominant Pucker | Cγ-endo or Cγ-exo, depending on the preceding residue and local environment. | Can shift the equilibrium between Cγ-endo and Cγ-exo puckers. | The stereochemistry at Cα influences the preferred puckering of the five-membered ring. |
| Secondary Structure Propensity | |||
| α-Helix | Acts as a helix breaker or is found at the N-terminus. | Strong helix disruptor. | The fixed φ angle of D-proline is incompatible with the geometry of a right-handed α-helix. |
| β-Sheet | Can be accommodated, particularly at the edges. | Disrupts β-sheet formation. | The altered backbone conformation breaks the hydrogen bonding pattern required for stable β-sheets. |
| β-Turn | Frequently found in β-turns, particularly in the i+1 position of type I and II turns. | Potent inducer of specific turn types, often type II'. | The constrained dihedral angles of D-proline are well-suited for the tight reversals of the peptide chain in turn structures. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the structural impact of D-proline incorporation.
This protocol outlines the synthesis of a model peptide containing a D-proline residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and Fmoc-D-Proline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 4 equivalents of HOBt in DMF.
-
Add 8 equivalents of DIPEA to the amino acid mixture and vortex.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. For coupling of Fmoc-D-Proline, the reaction time may be extended or a double coupling may be performed to ensure complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (and 2.5% DTT if cysteine is present).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute HCl or NaOH.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the 3D structure. A mixing time of 150-300 ms is common for peptides of this size. The observation of a strong CαH(i) to CδH(i+1) NOE is indicative of a trans X-Pro peptide bond, while a strong CαH(i) to CαH(i+1) NOE suggests a cis conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The ¹³C chemical shifts of the proline Cβ and Cγ atoms are sensitive to the cis/trans isomerization state. A significant downfield shift of the Cγ resonance and an upfield shift of the Cβ resonance are characteristic of a cis X-Pro bond.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): This experiment correlates amide protons with their attached nitrogens, providing information on the backbone conformation. Proline residues will not have a peak in this spectrum due to the lack of an amide proton.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the TOCSY and HSQC spectra.
-
Identify and quantify the NOE cross-peaks in the NOESY spectrum.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants (if measured), to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
-
Analyze the resulting structures to determine the φ and ψ angles, the cis/trans ratio of the X-Pro bond, and the overall conformation of the peptide.
CD spectroscopy is used to analyze the secondary structure of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region (e.g., Tris).
-
The peptide concentration should be in the range of 10-100 µM.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data is typically collected at 1 nm intervals with a scan speed of 50-100 nm/min. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the measured ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Analyze the shape of the CD spectrum to determine the predominant secondary structure. For example, α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. A polyproline II (PPII) helix, common for proline-rich sequences, exhibits a strong negative band around 206 nm and a weak positive band around 228 nm.
X-ray crystallography provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.
Procedure:
-
Crystallization:
-
Screen for crystallization conditions using commercially available kits or by systematically varying parameters such as pH, precipitant (e.g., PEG, salts), temperature, and peptide concentration.
-
The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop of the peptide solution is mixed with a crystallization solution and allowed to equilibrate against a larger reservoir of the crystallization solution.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals of suitable size (typically > 50 µm) have grown, they are carefully harvested using a small loop.
-
The crystals are then flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the crystallization solution before freezing to prevent ice formation.
-
-
X-ray Diffraction Data Collection:
-
The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Data Processing and Structure Determination:
-
The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques (e.g., anomalous diffraction from incorporated heavy atoms).
-
An initial electron density map is calculated and a model of the peptide is built into the density.
-
-
Structure Refinement:
-
The atomic model is refined against the experimental data to improve the fit and the overall quality of the structure.
-
The final structure is validated using various geometric and statistical criteria.
-
Visualizations
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. Peptides designed to mimic the docking domains of MAPK substrates can act as competitive inhibitors. The incorporation of D-proline can enhance the stability and inhibitory potency of these peptides.
Caption: Inhibition of the MAPK/ERK signaling pathway by a D-proline-containing peptide inhibitor.
This diagram illustrates a typical workflow for the comprehensive structural analysis of a peptide after incorporating a D-proline residue.
Caption: Experimental workflow for the synthesis and structural elucidation of a D-proline containing peptide.
References
Safety Operating Guide
Personal protective equipment for handling H-D-Pro-OBzl.HCl
This guide provides immediate, essential safety protocols and logistical information for handling H-D-Pro-OBzl.HCl (D-Proline benzyl ester hydrochloride) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational handling, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required. A face shield may be necessary for operations with a higher risk of splashing. |
| Skin Protection | A laboratory coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][2][3] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved N95 or P1 type dust mask is recommended.[3][4] In cases of insufficient ventilation or the potential for aerosol generation, a certified respirator should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following steps provide a procedural guide for laboratory personnel.
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2][4]
-
Assemble all necessary equipment and materials, including a designated and labeled waste container, before starting work.
-
-
Handling :
-
Spill Management :
-
Small Spills : In the event of a small spill, carefully sweep up the solid material and place it into a designated, sealed container for disposal.[4]
-
Large Spills : For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office for guidance.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste, including residual this compound, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]
-
-
Container Rinsing :
-
Empty containers that held this compound should be rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
